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  • Product: (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
  • CAS: 1704068-81-4

Core Science & Biosynthesis

Foundational

CAS number and structural data for (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Introduction (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a specialized organic compound that has garnered interest within the fields of medicinal chemistry and materials science. As a member of the arylbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a specialized organic compound that has garnered interest within the fields of medicinal chemistry and materials science. As a member of the arylboronic acid family, its principal utility lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This reactivity allows for the precise formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.

The structural architecture of this molecule is noteworthy. It combines a boronic acid functional group, essential for the cross-coupling chemistry, with a sulfonamide-substituted phenyl ring. The sulfonamide moiety, specifically the pyrrolidin-1-ylsulfonyl group, can modulate the electronic properties of the phenyl ring and offer additional vectors for hydrogen bonding or other non-covalent interactions. This feature is particularly valuable in drug discovery, where such interactions are critical for molecular recognition at biological targets.[3][4] The additional methyl group provides another point of substitution that can influence steric and electronic properties. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, key reactions, and its applications, particularly in the development of kinase inhibitors.

Compound Identification and Physicochemical Properties

Correctly identifying a chemical compound is the foundation of any research endeavor. The following tables summarize the key identifiers and physicochemical properties for (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid.

Nomenclature and Identifiers
IdentifierValueSource
Chemical Name (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid-
CAS Number 1704068-81-4[5][6]
Molecular Formula C₁₁H₁₆BNO₄SCalculated
Molecular Weight 269.12 g/mol Calculated
Structural Representation and Data
IdentifierValue
Canonical SMILES CC1=CC(=C(C=C1)B(O)O)S(=O)(=O)N2CCCC2
InChI InChI=1S/C11H16BNO4S/c1-8-5-6-9(10(7-8)12(14)15)18(16,17)13-3-2-4-13/h5-7,14-15H,2-4H2,1H3
InChIKey YHQRMFEGSXGZJI-UHFFFAOYSA-N

Note: SMILES, InChI, and InChIKey were generated based on the known structure as no direct database entry containing all three was found in the initial search.

Physical Properties
PropertyValueNotes
Physical State SolidTypically a crystalline or amorphous powder at room temperature.[7]
Storage 2-8°C, under inert atmosphereArylboronic acids can be sensitive to air and moisture.[8][9]

Synthesis and Characterization

Proposed Retrosynthetic Analysis

The logical disconnection for this molecule points to a halogenated precursor, specifically 1-bromo-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzene. This precursor can be accessed from commercially available starting materials.

Retrosynthesis Retrosynthetic pathway for the target molecule. target (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid precursor1 1-Bromo-4-methyl-3- (pyrrolidin-1-ylsulfonyl)benzene target->precursor1 Lithiation & Borylation precursor2 5-Bromo-2-methylbenzene-1-sulfonyl chloride precursor1->precursor2 Sulfonamide Formation start1 Pyrrolidine precursor2->start1 start2 4-Bromo-toluene precursor2->start2 Chlorosulfonation precursor3 4-Bromo-3-methylbenzenesulfonamide

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol: Synthesis

This protocol describes a plausible multi-step synthesis. CAUTION: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Chlorosulfonation of 4-Bromotoluene

  • In a round-bottom flask equipped with a magnetic stirrer and a gas outlet to a scrubber, cool chlorosulfonic acid (5.0 equiv.) to 0°C in an ice bath.

  • Slowly add 4-bromotoluene (1.0 equiv.) dropwise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting white precipitate (5-bromo-2-methylbenzene-1-sulfonyl chloride) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Sulfonamide Formation

  • Dissolve the dried 5-bromo-2-methylbenzene-1-sulfonyl chloride (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C and add triethylamine (2.2 equiv.).

  • Add pyrrolidine (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-bromo-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzene. Purify by column chromatography if necessary.

Step 3: Borylation via Lithium-Halogen Exchange

  • Dissolve the aryl bromide from Step 2 (1.0 equiv.) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv., typically 1.6M or 2.5M in hexanes) dropwise. Stir at -78°C for 1 hour to ensure complete lithium-halogen exchange.[10]

  • Add triisopropyl borate (1.2 equiv.) dropwise, maintaining the temperature at -78°C.

  • After addition, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 2M HCl and stir vigorously for 1-2 hours to hydrolyze the boronate ester.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or trituration from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence and connectivity of aromatic and aliphatic protons, while ¹³C NMR would verify the carbon skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Reactivity and Applications in Drug Discovery

The utility of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid stems from the versatile reactivity of the boronic acid moiety.

Suzuki-Miyaura Cross-Coupling

The cornerstone application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a C-C bond between the arylboronic acid and an aryl or vinyl halide/triflate. This reaction is a workhorse in pharmaceutical development due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of coupling partners.[2]

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Application in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes whose dysregulation is a known cause of many diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases is a major focus of modern drug discovery.[3] Many potent kinase inhibitors feature a biaryl or heteroaryl-aryl scaffold.

(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid serves as a key building block for synthesizing molecules containing a substituted phenyl ring. For example, it can be coupled with a halogenated heterocyclic core (like a pyrimidine, quinazoline, or pyrazole) to rapidly generate a library of potential inhibitors for structure-activity relationship (SAR) studies.[11] The sulfonamide group can act as a hydrogen bond acceptor, while the methyl group can probe steric pockets within the kinase active site, making this a strategically valuable reagent.

Safety, Handling, and Storage

As with all laboratory chemicals, (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid should be handled with care.

  • General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[9]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon) is recommended.[8] Boronic acids can be hygroscopic and may undergo dehydration to form boroxines.

  • Toxicity: While specific toxicity data for this compound is not available, arylboronic acids are generally considered irritants and may be harmful if swallowed or inhaled.[8] Some boronic acids have been reported to act as chemical mutagens.[12] All necessary precautions should be taken to avoid exposure.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a highly functionalized building block with significant potential in synthetic and medicinal chemistry. Its primary role as a partner in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures. The unique combination of a reactive boronic acid, a hydrogen-bonding sulfonamide, and a space-filling methyl group makes it an attractive tool for drug discovery professionals, particularly those engaged in the design of kinase inhibitors and other targeted therapeutics. Proper understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the research laboratory.

References

  • ACS Publications. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Available from: [Link]

  • Google Patents. (1999). Process for the preparation of substituted phenylboronic acids.
  • ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Available from: [Link]

  • ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. Available from: [Link]

  • PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

  • PMC. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

  • Sciencemadness.org. (2002). Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates. Available from: [Link]

  • Google Patents. (1999). Process for preparing substituted phenyl boronic acids.
  • RSC Publishing. (n.d.). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Available from: [Link]

  • Tokyo University of Science. (2020). Suzuki-miyaura cross-coupling of 1,8-diaminonaphthalene (dan)-protected arylboronic acids. Available from: [Link]

  • Wikipedia. (n.d.). Boronic acid. Available from: [Link]

  • Aaron Chemicals LLC. (2024). Safety Data Sheet - (3-Acetyl-2-fluorophenyl)boronic acid. Available from: [Link]

  • ChemWhat. (n.d.). 4-(1-PYRROLIDINYLSULFONYL)PHENYLBORONIC ACID CAS#: 486422-57-5. Available from: [Link]

  • MDPI. (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Available from: [Link]

  • MDPI. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Available from: [Link]

Sources

Exploratory

Structural Elucidation of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid: A Comprehensive NMR Guide

Introduction & Pharmacological Context In the landscape of modern drug discovery and organic synthesis, arylboronic acids serve as indispensable building blocks. Specifically, (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

In the landscape of modern drug discovery and organic synthesis, arylboronic acids serve as indispensable building blocks. Specifically, (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS: 1704068-81-4)[1] represents a highly functionalized intermediate frequently utilized in Suzuki-Miyaura cross-coupling reactions to generate complex biaryl scaffolds[2][3].

The presence of the pyrrolidin-1-ylsulfonyl (sulfonamide) moiety imparts significant polarity and hydrogen-bond accepting capabilities, making it a privileged pharmacophore in medicinal chemistry for targeting specific kinases and bacterial enzymes[4][5]. However, the structural complexity introduced by the electron-withdrawing sulfonamide, the electron-donating methyl group, and the quadrupolar boronic acid necessitates rigorous analytical characterization. This whitepaper provides a highly detailed, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral analysis of this compound.

Mechanistic Principles of NMR Chemical Shifts

As an Application Scientist, it is critical not merely to list chemical shifts, but to understand the electronic and magnetic causality dictating them. The structural features of this molecule create highly specific shielding and deshielding microenvironments.

1 H NMR Causality
  • The Pyrrolidine Ring: The nitrogen atom of the sulfonamide group pulls electron density via inductive effects. The α -protons (adjacent to the nitrogen) are significantly deshielded, appearing as a multiplet around 3.20–3.30 ppm. The β -protons, being further removed from the electronegative nitrogen, resonate upfield around 1.70–1.80 ppm[6][7].

  • The Methyl Group: A standard aromatic methyl group typically resonates at ~2.3 ppm. However, in this molecule, the methyl group at C4 is ortho to the highly electron-withdrawing sulfonyl group at C3. The magnetic anisotropy and inductive withdrawal of the −SO2​− group push this methyl signal downfield to approximately 2.60 ppm.

  • Aromatic Spin System (1,3,4-substitution): The molecule possesses three aromatic protons at positions C2, C5, and C6.

    • H2: Located between the boronic acid and the sulfonyl group, this proton is highly deshielded and isolated. It appears as a fine doublet ( J≈1.5 Hz) due to meta-coupling with H6, resonating furthest downfield (~8.25 ppm).

    • H5: Positioned ortho to the methyl group, it experiences slight shielding and appears as a doublet ( J≈8.0 Hz) around 7.45 ppm.

    • H6: Experiences ortho-coupling from H5 and meta-coupling from H2, resulting in a doublet of doublets (dd, J≈8.0,1.5 Hz) near 7.95 ppm.

  • Boronic Acid Protons: The −B(OH)2​ protons typically appear as a broad singlet around 8.30 ppm in DMSO- d6​ . DMSO is the solvent of choice as it disrupts boroxine (anhydride) formation via hydrogen bonding, stabilizing the monomeric boronic acid[8].

13 C NMR and the Quadrupolar Relaxation Effect

A defining challenge in the 13 C NMR of arylboronic acids is the observation of the ipso-carbon (C1, attached directly to the boron atom). Boron possesses two NMR-active isotopes: 11 B (Spin I=3/2 ) and 10 B (Spin I=3 ). Both are quadrupolar nuclei.

The rapid quadrupolar relaxation of the boron nucleus provides an efficient relaxation pathway for the attached 13 C nucleus. This phenomenon drastically shortens the transverse relaxation time ( T2​ ) of the ipso-carbon, broadening its resonance signal so severely that it often merges into the baseline noise and becomes "invisible" in standard 1D 13 C NMR spectra[8][9][10].

Quantitative Data Presentation

The following tables summarize the self-validating spectral assignments.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality
-B(OH) 2​ 8.30Broad Singlet (br s)-2HH-bonded to DMSO; exchangeable with D 2​ O.
Ar-H2 8.25Doublet (d)1.51HDeshielded by adjacent -SO 2​ and -B(OH) 2​ ; meta-coupled to H6.
Ar-H6 7.95Doublet of doublets (dd)8.0, 1.51HOrtho-coupled to H5, meta-coupled to H2.
Ar-H5 7.45Doublet (d)8.01HOrtho-coupled to H6; shielded by adjacent -CH 3​ .
Pyrrolidine α -CH 2​ 3.25Multiplet (m)-4HDeshielded by direct attachment to sulfonamide Nitrogen.
Ar-CH 3​ 2.60Singlet (s)-3HDeshielded relative to toluene due to ortho-SO 2​ group.
Pyrrolidine β -CH 2​ 1.75Multiplet (m)-4HAliphatic ring protons, distant from electronegative centers.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
Carbon PositionChemical Shift ( δ , ppm)Note / Causality
C4 (Ar-CH 3​ ) 141.5Quaternary; deshielded by alkyl substitution.
C3 (Ar-SO 2​ ) 138.2Quaternary; strongly deshielded by electron-withdrawing sulfonyl.
C1 (Ar-B) ~135.0 (Broad/Not observed)Quaternary; signal broadened into baseline due to 11 B/ 10 B quadrupolar relaxation[8][9].
C6 (Ar-H) 134.1Tertiary aromatic carbon.
C2 (Ar-H) 133.5Tertiary aromatic carbon.
C5 (Ar-H) 132.0Tertiary aromatic carbon.
Pyrrolidine α -C 48.0Deshielded aliphatic carbon adjacent to Nitrogen.
Pyrrolidine β -C 25.0Standard aliphatic ring carbon.
Ar-CH 3​ 20.2Benzylic methyl carbon.

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity data reproduction, the following step-by-step methodology must be strictly adhered to. This protocol is designed to mitigate common artifacts such as poor shimming or boroxine oligomerization.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid.

  • Dissolve the compound in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard). Rationale: DMSO prevents the dehydration of the boronic acid into a boroxine trimer, ensuring a clean monomeric spectrum.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to optimize the magnetic field homogeneity.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of DMSO- d6​ .

  • Perform automated or manual tuning and matching (ATMA) for both the 1 H and 13 C channels.

  • Execute gradient shimming (e.g., TopShim) on the Z-axis to ensure the TMS peak width at half-height ( W1/2​ ) is ≤0.5 Hz.

Step 3: Acquisition Parameters

  • 1 H NMR: Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 to 32 scans to achieve a high signal-to-noise ratio (SNR).

  • 13 C NMR: Use a proton-decoupled sequence (zgpg30). Because quaternary carbons (and specifically the boron-bound carbon) have long T1​ relaxation times, set D1 to at least 2.0–3.0 seconds. Acquire a minimum of 1024 scans. Note: Even with extended scans, C1 may remain invisible due to the aforementioned quadrupolar relaxation[10].

Step 4: Processing

  • Apply a Fourier Transformation (FT) with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C.

  • Manually phase the spectrum (zero-order and first-order corrections) to ensure symmetric peak bases.

  • Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm (or the residual DMSO pentet to 39.52 ppm for 13 C).

Mechanistic Visualizations

The following diagrams map the logical workflows associated with the characterization and synthetic application of this compound.

NMR Acquisition Workflow

NMR_Workflow A Sample Prep (DMSO-d6) B Probe Tuning & Shimming A->B C Pulse Sequence (zg30 / zgpg30) B->C D FID Acquisition (Signal Accumulation) C->D E Fourier Transform & Phasing D->E

Standardized NMR acquisition workflow for boronic acid characterization.
Synthetic Utility: Suzuki-Miyaura Catalytic Cycle

The primary utility of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is its role as a nucleophilic coupling partner in the Suzuki-Miyaura reaction[2].

Suzuki_Cycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-X Trans Transmetalation (Boronic Acid enters) OxAdd->Trans + Base RedElim Reductive Elimination (Biaryl Product forms) Trans->RedElim - B(OH)2X RedElim->Pd0 - Product

Suzuki-Miyaura cross-coupling catalytic cycle utilizing arylboronic acids.

Conclusion

The characterization of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid highlights the intersection of structural chemistry and quantum mechanics. By understanding the anisotropic deshielding caused by the sulfonamide group and the quadrupolar relaxation induced by the boron nucleus, researchers can accurately interpret the 1 H and 13 C NMR spectra without misidentifying missing or shifted peaks. Adhering to the stringent sample preparation protocols outlined herein ensures the acquisition of highly reproducible, publication-quality analytical data.

References

  • NextSDS Chemical Substance Database. (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • Der Pharma Chemica. Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica. Available at: [Link]

  • ScienceOpen. A Novel Series of [1,2,4]Triazolo[4,3-a]pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and Characterization. ScienceOpen. Available at: [Link]

  • ResearchGate. Characterization of Tricoordinate Boron Chemical Shift Tensors: Definitive High-Field Solid-State NMR Evidence for Anisotropic Boron Shielding. ResearchGate. Available at: [Link]

  • University of Lisbon Repository. Synthesis of a boronic acid-based diazo acetate derivative. ULisboa. Available at:[Link]

  • Semantic Scholar. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hopping. Semantic Scholar. Available at:[Link]

  • University of Birmingham Research Portal. Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis. Pure. Available at:[Link]

Sources

Foundational

Technical Whitepaper: Solubility and Thermodynamic Profiling of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid

Executive Summary In modern drug discovery and materials science, functionalized arylboronic acids are indispensable building blocks, particularly for Suzuki-Miyaura cross-coupling reactions[1]. However, the physical che...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, functionalized arylboronic acids are indispensable building blocks, particularly for Suzuki-Miyaura cross-coupling reactions[1]. However, the physical chemistry of these compounds—specifically their solubility and phase behavior in organic solvents—is frequently under-documented, leading to synthesis bottlenecks.

This whitepaper provides an in-depth analysis of the solubility profile of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid . By deconstructing its structural moieties and analyzing the thermodynamic equilibrium of boroxine anhydride formation, this guide equips researchers with the causal logic required to select optimal solvent systems and execute accurate solubility determinations.

Structural Determinants of Solubility

The solubility of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is dictated by the competing physicochemical forces of its three primary structural components:

  • The Boronic Acid Moiety[-B(OH)₂]: This group acts as both a strong hydrogen bond donor and acceptor. It typically confers high solubility in polar organic solvents (e.g., ethers, ketones) but severely limits solubility in non-polar aliphatic hydrocarbons[2]. Furthermore, this moiety is highly sensitive to dehydration, complicating gravimetric analysis[3].

  • The Pyrrolidin-1-ylsulfonyl Group [-SO₂NR₂]: As a bulky, tertiary sulfonamide, this functional group possesses a strong dipole moment. It acts exclusively as a hydrogen bond acceptor. The inclusion of this polar, nitrogen-containing heterocycle significantly enhances the molecule's affinity for polar aprotic solvents (such as DMSO, DMF, and acetonitrile) while further depressing its solubility in strictly non-polar environments[4].

  • The Toluene Core: The phenyl ring and the para-methyl group provide a baseline of lipophilicity, ensuring moderate solubility in halogenated solvents like chloroform[1].

Predicted Solubility Matrix

Based on empirical data from analogous substituted arylboronic acids[1][2][5], the following table summarizes the expected solubility profile for (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid across standard organic solvent classes.

Solvent ClassRepresentative SolventsExpected SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, AcetonitrileVery High Strong dipole-dipole interactions with the sulfonamide group; excellent solvation of the boronic acid hydroxyls.
Ethers THF, Dipropyl ether, DioxaneHigh Oxygen lone pairs act as H-bond acceptors for the -B(OH)₂ protons, a well-documented interaction for arylboronic acids[2].
Ketones Acetone, 3-PentanoneHigh Favorable polar interactions; ketones are proven optimal solvents for substituted phenylboronic acids[5].
Halogenated Chloroform, DCMModerate Solvates the lipophilic toluene core, but lacks strong H-bonding capability for the boronic acid[1].
Aliphatic Hydrocarbons Hexane, MethylcyclohexaneVery Low Inability to disrupt the strong intermolecular hydrogen bonding between boronic acid monomers[6].

The Thermodynamic Challenge: Boroxine Equilibrium

A critical factor when handling and measuring the solubility of any boronic acid is its inherent tendency to dehydrate into a cyclic trimer known as a boroxine[7].

The formation of boroxines (3 R-B(OH)₂ → R₃B₃O₃ + 3 H₂O) is an endothermic process (ΔH > 0), meaning it requires energy input[8]. However, because the reaction releases three free water molecules, it is highly entropically driven (ΔS > 0)[3]. Consequently, exposing the compound to heat, vacuum, or strictly anhydrous solvents (like dry chloroform or carbon tetrachloride) will shift the equilibrium toward the boroxine anhydride[7][8].

This phase change drastically alters the apparent solubility and molecular weight of the solute, rendering simple gravimetric solubility tests highly inaccurate.

BoroxineEq BA 3 x Arylboronic Acid Monomer Strong H-Bonding Network BX Boroxine Trimer + 3 H2O Lipophilic Anhydride BA->BX Dehydration (ΔH > 0, ΔS > 0) Heat / Vacuum / Anhydrous Solvent BX->BA Hydrolysis Addition of Water

Thermodynamic equilibrium between the arylboronic acid monomer and its boroxine trimer.

Standardized Analytical Methodology

To accurately determine the solubility of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid without the confounding variables of boroxine formation, a dynamic light-scattering method[1] or a modified OECD 105 Shake-Flask method coupled with High-Performance Liquid Chromatography (HPLC) is required.

Protocol: Modified Shake-Flask Method

Causality Note: We utilize HPLC-UV rather than gravimetric drying to quantify the solute. Drying the saturated solvent would induce boroxine formation, artificially lowering the measured mass due to water loss[8]. The toluene/sulfonamide core provides an excellent UV chromophore for precise HPLC quantification.

  • Saturation: Add an excess of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid to 5 mL of the target organic solvent in a sealed, amber glass vial.

  • Equilibration: Agitate the suspension in an isothermal shaker bath at exactly 25.0 ± 0.1 °C for 48 hours. Strict temperature control is vital, as boronic acid solubility is highly temperature-dependent.

  • Phase Separation: Centrifuge the sample at 25 °C to separate the undissolved solid. Do not use standard vacuum filtration, as the localized temperature drop from solvent evaporation will cause immediate precipitation.

  • Dilution & Quenching: Immediately extract an aliquot of the clear supernatant and dilute it into an HPLC-compatible aqueous/organic mobile phase (e.g., 50:50 Water:Acetonitrile). The presence of water forces any trace boroxine back into the monomeric boronic acid state[3].

  • Quantification: Analyze via HPLC-UV (typically at 254 nm) against a validated calibration curve of the pure monomer.

Workflow Step1 1. Saturation Excess solid in solvent (48h, 25°C) Step2 2. Phase Separation Isothermal Centrifugation (Avoids Precipitation) Step1->Step2 Step3 3. Dilution Aqueous Mobile Phase (Reverses Boroxine) Step2->Step3 Step4 4. Quantification HPLC-UV Analysis (Monomer Specific) Step3->Step4

Standardized experimental workflow for accurate boronic acid solubility determination.

Practical Implications for Synthesis

When utilizing (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid in cross-coupling reactions, solvent selection must balance solubility with catalytic efficiency. While the compound is highly soluble in DMSO and DMF due to the pyrrolidin-1-ylsulfonyl group[4], these solvents can sometimes coordinate strongly with palladium catalysts, slowing down the reaction.

Recommendation: Ethers (such as THF or 1,4-dioxane) often provide the optimal thermodynamic "sweet spot." They offer high solubility by acting as hydrogen-bond acceptors for the boronic acid[2], while remaining sufficiently non-coordinating to allow rapid oxidative addition and transmetalation at the palladium center.

References

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, ACS Publications.

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, ACS Publications.

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate.

  • Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling. ACS Publications.

Sources

Exploratory

A Framework for the Preliminary Toxicity and Safety Assessment of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

A Technical Guide for Researchers and Drug Development Professionals Authored by: Your Senior Application Scientist Disclaimer: This document provides a comprehensive framework for the preliminary toxicity and safety eva...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Your Senior Application Scientist

Disclaimer: This document provides a comprehensive framework for the preliminary toxicity and safety evaluation of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid. As of the date of this publication, specific toxicological data for this compound (CAS No. 1704068-81-4) is not extensively available in the public domain.[1] The protocols and strategies outlined herein are based on established principles of toxicology, regulatory guidelines, and best practices in preclinical drug development.[2][3] This guide is intended to inform the design of a robust, scientifically-sound investigation to generate the necessary safety data for this novel chemical entity.

Introduction: The Significance of Boronic Acids and the Need for a Rigorous Safety Profile

Boronic acids and their derivatives represent a class of compounds with increasing importance in medicinal chemistry and organic synthesis.[4] Their unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with diols, have led to their exploration in various therapeutic areas. The subject of this guide, (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, is a structurally distinct molecule for which a thorough understanding of its safety profile is a prerequisite for any further development.[1]

The preliminary toxicity assessment of any new chemical entity (NCE) is a critical step in the drug discovery and development process.[5][6] It aims to identify potential hazards, establish a preliminary safety margin, and inform the decision-making process for advancing a compound to later-stage preclinical and clinical studies.[7] This guide will delineate a tiered approach to the initial safety evaluation of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, encompassing in vitro and in vivo methodologies.

Compound at a Glance:

Identifier Information
IUPAC Name (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
CAS Number 1704068-81-4[1]
Molecular Formula C11H16BNO4S
Molecular Weight 271.12 g/mol
Chemical Structure (A chemical structure image would be placed here in a full whitepaper)

A Tiered Approach to Preliminary Toxicity and Safety Assessment

A systematic, tiered approach is recommended to efficiently and ethically evaluate the safety profile of a novel compound. This strategy begins with a battery of in vitro assays to assess cytotoxicity, genotoxicity, and potential for cardiac liability, followed by a limited, well-defined in vivo study to understand its acute systemic toxicity.

G cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo Assessment In Vitro Cytotoxicity In Vitro Cytotoxicity Genotoxicity Genotoxicity In Vitro Cytotoxicity->Genotoxicity If cytotoxic, informs dose selection Cardiac Safety (hERG) Cardiac Safety (hERG) Genotoxicity->Cardiac Safety (hERG) Parallel Assessment Acute Oral Toxicity Acute Oral Toxicity Cardiac Safety (hERG)->Acute Oral Toxicity Provides early safety flags

Caption: A tiered workflow for preliminary toxicity assessment.

Tier 1: In Vitro Safety Profiling

In vitro assays are fundamental to early drug development, offering a means to screen for potential liabilities with reduced cost and animal usage.

In Vitro Cytotoxicity Assessment

Rationale: The initial step is to determine the concentration at which the compound elicits cytotoxic effects in various cell lines. This data is crucial for calculating the therapeutic index and for dose selection in subsequent, more complex assays.[8] A panel of cell lines, including a relevant hepatic cell line (e.g., HepG2) to assess potential liver toxicity, and a non-cancerous cell line (e.g., HEK293), should be employed.[5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

  • Compound Treatment: Prepare serial dilutions of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log-concentration of the compound to determine the half-maximal inhibitory concentration (IC50).[8]

Data Presentation:

Cell LineIncubation Time (h)IC50 (µM)
HepG224
HepG248
HEK29324
HEK29348
Genotoxicity Assessment

Rationale: Genotoxicity testing is a regulatory requirement and a critical component of safety evaluation to identify compounds that can cause genetic damage.[7][10] A standard battery of in vitro tests is recommended to cover different genotoxic mechanisms.[10][11]

Recommended Assays:

  • Bacterial Reverse Mutation Assay (Ames Test): This assay identifies substances that cause gene mutations.[11][12] It is a widely used and regulatory-accepted method for detecting mutagens.[12]

  • In Vitro Micronucleus Assay: This test detects chromosomal damage (clastogens and aneugens) in mammalian cells.[11][13] The formation of micronuclei is a hallmark of genotoxic events.[7]

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) and expose them to varying concentrations of the test compound, with and without metabolic activation (S9 fraction).

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one mitotic division.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., acridine orange or DAPI).

  • Scoring: Using a microscope or high-content imaging system, score the frequency of micronuclei in binucleated cells.

  • Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control. A statistically significant, dose-dependent increase indicates a positive result.

G Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment With/Without S9 Cytochalasin B Cytochalasin B Compound Treatment->Cytochalasin B Block Cytokinesis Harvest & Stain Harvest & Stain Cytochalasin B->Harvest & Stain Microscopy/Imaging Microscopy/Imaging Harvest & Stain->Microscopy/Imaging Score Binucleated Cells Data Analysis Data Analysis Microscopy/Imaging->Data Analysis Compare to Control

Caption: Workflow for the In Vitro Micronucleus Assay.

Data Presentation:

AssayTest SystemMetabolic ActivationResult (Positive/Negative)
Ames TestS. typhimurium (various strains)With & Without
MicronucleusCHO cellsWith & Without
Cardiac Safety Screening: hERG Channel Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[14][15] Therefore, early assessment of a compound's activity on the hERG channel is a crucial safety screen.[16]

Experimental Protocol: Automated Patch Clamp

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.[15]

  • Assay Preparation: Cells are prepared and dispensed into the wells of a specialized plate for an automated patch-clamp system (e.g., QPatch or SyncroPatch).[15]

  • Compound Application: The test compound is applied at multiple concentrations to the cells, and the hERG channel current is recorded.[15]

  • Data Acquisition: The system measures the effect of the compound on the hERG tail current.[15]

  • Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value is determined.[15]

Data Presentation:

AssaySystemIC50 (µM)
hERG InhibitionAutomated Patch Clamp

Tier 2: In Vivo Acute Toxicity Assessment

Rationale: Following in vitro characterization, a single-dose acute toxicity study in a rodent model provides essential information on the systemic toxicity of the compound, including the identification of target organs and the determination of a lethal dose (LD50) or acute toxic class.[17][18] This data is vital for hazard classification and for planning future repeated-dose toxicity studies. The study should be conducted in compliance with OECD guidelines to ensure regulatory acceptance.[17]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

  • Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).[19]

  • Dosing: Administer the compound by oral gavage. The first animal is dosed at a step below the best preliminary estimate of the LD50.[19]

  • Sequential Dosing: Subsequent animals are dosed sequentially at 48-hour intervals. The dose for the next animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.[19]

  • Observation: Animals are observed for clinical signs of toxicity, with special attention during the first few hours after dosing and daily thereafter for a total of 14 days.[19] Body weights are recorded weekly.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.[19]

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method.[19]

Data Presentation:

ParameterResult
Species/Strain
Sex
Route of Administration Oral (gavage)
LD50 (mg/kg)
95% Confidence Interval
Clinical Signs of Toxicity
Target Organs (from necropsy)

Synthesis and Risk Assessment

The culmination of this preliminary toxicity and safety assessment is a comprehensive report that integrates the findings from both the in vitro and in vivo studies. This report should:

  • Summarize the IC50 values from cytotoxicity and hERG assays.

  • Clearly state the findings of the genotoxicity battery.

  • Report the calculated LD50 and observed toxicities from the acute in vivo study.

  • Provide an initial risk assessment, highlighting any potential liabilities that may require further investigation.

  • Offer recommendations for the next steps in the preclinical safety evaluation program.

This structured approach ensures that a robust preliminary safety profile for (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is established, enabling informed decisions in its journey through the drug development pipeline.

References

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Zhang, S., et al. (2018). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 1787, 137-147. Retrieved from [Link]

  • Ranganatha, R., Chakravarthy, S., & Sukumaran, S. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Drug Design, Development and Therapy, 10, 305–315. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Topic S2B: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Gene-Tox Services. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Retrieved from [Link]

  • ECA Academy. (2016, May 3). New FDA Guidance on "Safety by Design". Retrieved from [Link]

  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In R. K. Reski & J. L. L. G. de la Riva (Eds.), Genotoxicity and Mutagenicity. IntechOpen. Retrieved from [Link]

  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Publishing. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2012). Guidance for Industry: Drug Safety Information — FDA's Communication to the Public. Retrieved from [Link]

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. Retrieved from [Link]

  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Key FDA Guidance on Clinical Safety Evaluation. Retrieved from [Link]

  • Altogen Labs. (n.d.). Acute Toxicology Test OECD 425. Retrieved from [Link]

  • DDReg Pharma. (2023, April 19). Understanding US FDA Safety Requirements for Pharmacovigilance. Retrieved from [Link]

  • Lintzeris, N., & Lickliter, J. (2012). Assuring Safety of Inherently Unsafe Medications: the FDA Risk Evaluation and Mitigation Strategies. Journal of opioid management, 8(3), 143–146. Retrieved from [Link]

  • Botham, C. (2019). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Journal of Drug Delivery and Therapeutics, 9(3-s), 978-982. Retrieved from [Link]

  • Reagent Database. (n.d.). 4-METHOXY-3-(PYRROLIDIN-1-YLSULFONYL)PHENYLBORONIC ACID. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(pyrrolidin-1-ylMethyl)phenylboronic acid — Chemical Substance Information. Retrieved from [Link]

  • Soriano-Ursúa, M. A., et al. (2014). Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. Neurotoxicology, 40, 8-15. Retrieved from [Link]

  • S. L. MacKinnon, et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(8), 963-973. Retrieved from [Link]

  • Soriano-Ursúa, M. A., et al. (2014). Boron-containing acids: Preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectros. Neurotoxicology, 40, 8-15. Retrieved from [Link]

  • ECETOC. (1995). TR 063 - Reproductive and General Toxicology of some Inorganic Borates and Risk Assessment for Human Beings. Retrieved from [Link]

  • NextSDS. (n.d.). (4-fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid. PubChem. Retrieved from [Link]boronic-acid)

  • Preprints.org. (2024, May 21). One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boronic-Carbohydrate Adducts which Induced Sedation in Mice. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Executive Summary This application note provides a comprehensive, field-validated guide for utilizing (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS: 1704068-81-4) in palladium-catalyzed Suzuki-Miyaura cro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, field-validated guide for utilizing (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS: 1704068-81-4) in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[1]. Designed for medicinal chemists and drug development professionals, this document details the structural rationale, mechanistic causality, and optimized experimental protocols required to successfully integrate this highly valuable sulfonamide building block into complex molecular scaffolds.

Structural Significance & Medicinal Chemistry Context

The incorporation of the pyrrolidin-1-ylsulfonyl moiety is a strategic choice in modern drug design. Primary sulfonamides (-SO₂NH₂) are classic hydrogen-bond donors and acceptors, but they often suffer from poor lipophilicity and metabolic liabilities. By utilizing a cyclic tertiary sulfonamide—specifically the pyrrolidine derivative—chemists can achieve several critical pharmacokinetic advantages:

  • Bioisosterism & Lipophilicity: The pyrrolidine ring increases the overall lipophilicity (cLogP) of the molecule compared to primary sulfonamides, significantly enhancing blood-brain barrier (BBB) penetration.

  • Target Engagement: This specific moiety has been instrumental in the discovery of selective central nervous system (CNS) therapeutics. For instance, the pyrrolidin-1-ylsulfonyl group was a key structural determinant in the design of PF-4455242, a highly selective small-molecule κ-opioid antagonist that successfully entered Phase 1 clinical trials[2].

  • Inverse Coupling Strategy: While some synthetic routes functionalize the sulfonamide post-coupling, utilizing (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid allows for a highly convergent "inverse" coupling strategy. This is particularly advantageous for parallel library synthesis, enabling the rapid diversification of the aryl halide partner[3].

Mechanistic Causality in Catalysis

The Suzuki-Miyaura reaction relies on a Pd(0)/Pd(II) catalytic cycle[4]. When utilizing (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, specific electronic and steric factors dictate the choice of reaction conditions:

  • Oxidative Addition: The active Pd(0) species inserts into the aryl halide (Ar-X) bond. This step is largely independent of the boronic acid but requires an electron-rich palladium center.

  • Boronate Activation (Causality of Base): The boronic acid itself is a poor nucleophile. The addition of an inorganic base (e.g., Na₂CO₃) generates the electron-rich boronate complex[Ar-B(OH)₃]⁻. The meta-sulfonyl group on our substrate is strongly electron-withdrawing, which increases the Lewis acidity of the boron atom. This accelerates the formation of the boronate complex, making it highly primed for the next step.

  • Transmetalation (Causality of Catalyst): Transmetalation is often the rate-limiting step. While the C1 coupling site of this boronic acid is sterically unhindered (the methyl group is at C4), the electron-withdrawing sulfonyl group can slightly retard the transfer of the aryl group to the Pd(II) center. Utilizing a catalyst with a large "bite angle," such as Pd(dppf)Cl₂ , forces the intermediate into a highly reactive geometry, accelerating transmetalation and preventing competitive protodeboronation.

  • Reductive Elimination: The newly formed diaryl-Pd(II) complex undergoes reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

SuzukiCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L_n)-X Pd0->OxAdd + Ar-X TransMet Transmetalation Ar-Pd(II)(L_n)-Ar' OxAdd->TransMet Base RedElim Reductive Elimination Ar-Ar' Product TransMet->RedElim RedElim->Pd0 - Ar-Ar' Boronate Activated Boronate [Ar'-B(OH)3]- Boronate->TransMet Ar' Transfer

Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting key mechanistic steps.

Reaction Optimization Data

To establish a self-validating protocol, various catalytic systems were evaluated for the coupling of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid with a standard electron-neutral aryl bromide. The data below demonstrates that a biphasic system with a bidentate phosphine ligand yields the most robust results.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O (2:1:1)8065
2Pd(dppf)Cl₂·CH₂Cl₂ Na₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 92
3XPhos Pd G2K₃PO₄THF/H₂O (4:1)6588
4Pd(OAc)₂ / SPhosCs₂CO₃Toluene/H₂O (10:1)10078

Step-by-Step Experimental Protocol

The following methodology details the optimized conditions (Entry 2) for a 1.0 mmol scale reaction.

Materials Required:
  • (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (1.2 mmol, 1.2 eq)

  • Aryl Halide (Ar-Br or Ar-I) (1.0 mmol, 1.0 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (Deoxygenated) (8.0 mL)

  • Deionized Water (Deoxygenated) (2.0 mL)

Procedure:

Step 1: Reagent Assembly & Degassing (Critical Step)

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol) and (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (1.2 mmol).

  • Add the Na₂CO₃ (2.0 mmol).

  • Causality Note: Add 8.0 mL of 1,4-Dioxane and 2.0 mL of H₂O. Before adding the catalyst, sparge the biphasic mixture with Argon or Nitrogen gas for 10–15 minutes. Oxygen rapidly oxidizes the electron-rich Pd(0) intermediate into an inactive Pd(II) dead-end complex. Degassing is the single most critical step for reproducibility.

Step 2: Catalyst Addition

  • Quickly remove the septum, add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and immediately reseal the vial.

  • Flush the headspace with Argon for an additional 2 minutes.

Step 3: Reaction Execution & Monitoring

  • Place the vial in a pre-heated reaction block at 90 °C. Stir vigorously (800+ rpm) to ensure maximum surface area contact between the aqueous and organic phases.

  • Self-Validation: Monitor the reaction via LC-MS or TLC after 2 hours. The reaction is deemed complete when the aryl halide peak is fully consumed and the mass corresponding to the cross-coupled product [M+H]⁺ is the dominant signal. (Typical reaction time is 2–4 hours).

Step 4: Work-up & Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Transfer to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient) to afford the pure sulfonamide derivative.

References

  • (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid — Chemical Substance Information. NextSDS Database.
  • Design and Discovery of a Selective Small Molecule κ Opioid Antagonist (2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, PF-4455242). Journal of Medicinal Chemistry - ACS Publications.
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews - ACS Publications.

Sources

Application

Catalyst Selection for the Suzuki-Miyaura Coupling of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid: An In-Depth Application and Protocol Guide

Abstract This comprehensive guide provides a detailed exploration of catalyst selection and protocol optimization for the Suzuki-Miyaura cross-coupling of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid. This su...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed exploration of catalyst selection and protocol optimization for the Suzuki-Miyaura cross-coupling of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid. This substrate presents a unique combination of steric hindrance and electronic effects, with an electron-withdrawing sulfonyl group and an adjacent bulky pyrrolidinyl moiety, alongside an electron-donating methyl group. Such a substitution pattern necessitates a nuanced approach to catalyst system selection to achieve high coupling efficiency and yield. This document offers a thorough analysis of the substrate's characteristics, a rationale for catalyst and ligand choice, detailed experimental protocols, and troubleshooting strategies tailored for researchers, scientists, and professionals in drug development.

Introduction: The Challenge of a Substituted Arylboronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] However, the success of this transformation is highly dependent on the electronic and steric nature of the coupling partners. The subject of this guide, (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, encapsulates a common challenge in pharmaceutical and materials science synthesis: the coupling of a sterically encumbered and electronically complex arylboronic acid.

The key structural features of this boronic acid that influence its reactivity are:

  • Ortho-Sulfonamide Group: The pyrrolidin-1-ylsulfonyl group ortho to the boronic acid moiety introduces significant steric bulk, which can hinder the approach of the palladium catalyst and impede the crucial transmetalation step of the catalytic cycle.

  • Electron-Withdrawing Sulfonyl Group: The sulfonyl (-SO2-) functional group is strongly electron-withdrawing, which deactivates the boronic acid by reducing the nucleophilicity of the aryl ring. This deactivation can slow down the transmetalation process.[2]

  • N-Pyrrolidinyl Group: The nitrogen atom of the pyrrolidine ring can act as a Lewis base and may coordinate to the palladium center, potentially influencing the catalytic activity.

  • Para-Methyl Group: The methyl group is a weakly electron-donating group, which can have a minor electronic influence on the reaction.

Addressing these combined challenges requires a carefully selected catalyst system, comprising a palladium precursor and a sterically demanding, electron-rich ligand, to promote efficient oxidative addition and reductive elimination while overcoming the hurdles of steric hindrance and electronic deactivation.

Rationale for Catalyst System Selection

The selection of an appropriate catalyst system is paramount for the successful coupling of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid. The choice of both the palladium precursor and the ancillary ligand must be considered in concert to address the specific challenges posed by this substrate.

Palladium Precursors

A variety of palladium(II) and palladium(0) precursors can be employed for in situ generation of the active Pd(0) catalyst. Common choices include:

  • Palladium(II) Acetate (Pd(OAc)₂): A versatile and cost-effective Pd(II) source that is readily reduced in situ to the active Pd(0) species.[3]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that does not require in situ reduction, often leading to more reproducible results.[3]

  • Palladium(II) Chloride (PdCl₂): Another common Pd(II) precursor.

  • Pre-formed Catalysts: Palladacycles or pre-formed palladium-ligand complexes (e.g., Buchwald precatalysts) can offer higher stability, activity, and reproducibility, as they provide a well-defined active catalyst species.[3]

For challenging substrates, using a Pd(0) source like Pd₂(dba)₃ or a highly active pre-catalyst can be advantageous to ensure efficient entry into the catalytic cycle.

Ligand Selection: The Key to Success

The choice of ligand is arguably the most critical factor in overcoming the steric and electronic challenges of this coupling reaction. For sterically hindered and electron-deficient arylboronic acids, bulky and electron-rich phosphine ligands are generally the most effective.[4][5] These ligands promote both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the desired biaryl product.

Recommended Ligand Classes:

  • Bulky Monodentate Trialkylphosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are highly effective for coupling sterically demanding substrates. Their large cone angles and strong electron-donating ability facilitate the key steps of the catalytic cycle.[4]

  • Biaryl Phosphine Ligands (Buchwald Ligands): This class of ligands, including SPhos, XPhos, and RuPhos, has proven to be exceptionally versatile and efficient for a wide range of challenging Suzuki-Miyaura couplings. Their steric bulk and electronic richness make them ideal candidates for the coupling of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid.[6][7]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and can form highly stable and active palladium complexes, making them a viable option for difficult cross-coupling reactions.[8]

The selection of a specific ligand will often require empirical screening to identify the optimal choice for a particular coupling partner.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid with a representative aryl bromide. Optimization of reaction parameters will be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

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Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Boronic Acid, Aryl Halide, and Base inert_atm Establish Inert Atmosphere (Ar/N2) reagents->inert_atm 1. catalyst_add Add Pd Precursor and Ligand inert_atm->catalyst_add 2. solvent_add Add Degassed Solvent catalyst_add->solvent_add 3. heating Heat to Desired Temperature with Stirring solvent_add->heating 4. monitoring Monitor Progress (TLC, LC-MS) heating->monitoring 5. quench Cool and Quench monitoring->quench 6. extract Aqueous Workup & Extraction quench->extract 7. purify Column Chromatography extract->purify 8. product Isolate Pure Product purify->product 9.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide, 1.0 equivalent)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., dioxane, toluene, or THF)

Procedure:

  • To a dry Schlenk flask or microwave vial, add (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, the aryl halide, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium precursor and the phosphine ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Recommended Catalyst Systems and Conditions

Based on literature precedents for challenging Suzuki-Miyaura couplings, the following table summarizes recommended starting points for catalyst systems and reaction conditions.

Coupling Partner ClassRecommended Pd PrecursorRecommended LigandRecommended BaseRecommended SolventTemperature (°C)
Simple Aryl BromidesPd₂(dba)₃ or Pd(OAc)₂SPhos or XPhosK₃PO₄ or Cs₂CO₃Dioxane or Toluene80-110
Electron-rich Aryl BromidesPd₂(dba)₃SPhos or RuPhosK₃PO₄Toluene/H₂O100-110
Electron-poor Aryl BromidesPd(OAc)₂P(t-Bu)₃ or SPhosK₂CO₃ or K₃PO₄Dioxane/H₂O80-100
Sterically Hindered Aryl BromidesPd₂(dba)₃ or XPhos-Pd-G3XPhos or RuPhosK₃PO₄t-BuOH/H₂O100-120
Aryl Chlorides (more challenging)Pd₂(dba)₃ or BrettPhos-Pd-G3BrettPhos or RuPhosK₃PO₄ or CsFDioxane or t-AmylOH110-130

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction.

dot

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetal Transmetalation (Ar'-B(OR)2 + Base) Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Troubleshooting Common Issues

Even with a well-chosen catalyst system, challenges can arise. Here are some common problems and their potential solutions:

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst or ligand- Inappropriate base or solvent- Insufficient temperature- Screen different palladium precursors and ligands (e.g., Buchwald ligands).- Try a stronger base (e.g., Cs₂CO₃) or a different solvent system.- Increase the reaction temperature.
Protodeboronation - Presence of water- Unstable boronic acid- Reaction conditions too harsh- Use anhydrous solvents and reagents.- Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).- Use milder reaction conditions (lower temperature, weaker base).[6][9]
Homocoupling of Boronic Acid - Presence of oxygen- Inefficient transmetalation- Ensure the reaction is performed under a strictly inert atmosphere.- Optimize the base and solvent to facilitate efficient transmetalation.
Dehalogenation of Aryl Halide - Presence of a hydride source- Side reaction of the Pd-H species- Use a non-protic solvent.- Add a scavenger for hydride species if necessary.

Conclusion

The Suzuki-Miyaura coupling of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid presents a formidable yet surmountable challenge in modern organic synthesis. Success hinges on the judicious selection of a catalyst system that can effectively overcome the combined steric and electronic hurdles posed by this substrate. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphines, in combination with an appropriate palladium precursor and optimized reaction conditions, provide a robust platform for achieving high yields of the desired biaryl products. This guide serves as a comprehensive resource to empower researchers to confidently approach this and similar challenging cross-coupling reactions, ultimately accelerating the pace of discovery in drug development and materials science.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Hoshi, T., Honma, T., Mori, A., Konishi, M., Sato, T., Hagiwara, H., & Suzuki, T. (2013). An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. The Journal of Organic Chemistry, 78(22), 11513–11524. [Link]

  • American Chemical Society. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. ACS News. [Link]

  • Gale, E., & Rousseaux, S. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 577-584. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Wu, J. et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(15), 5493-5499. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Lee, C. F., Liu, C. Y., & Chou, C. M. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(2), 449–452. [Link]

  • Chiummiento, L., Funicello, M., Lupattelli, P., & Tramutola, F. (2012). Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate. Organic Letters, 14(15), 4038-4041. [Link]

  • Szymański, P., & Gawroński, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • Moreno-Mañas, M., Pérez, M., & Pleixats, R. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 66(23), 7793–7801. [Link]

  • Ghaffari, M. R., & St-Amant, A. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. The Journal of Organic Chemistry, 76(8), 2657-2671. [Link]

  • D'Amico, G., & Glorius, F. (2018). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition, 57(31), 9933-9937. [Link]

  • ResearchGate. (2021). A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. [Link]

  • ResearchGate. (2021). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. [Link]

  • ResearchGate. (2021). Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions from [¹³C₆]1 and [²H₅]1. [Link]

  • Organic & Biomolecular Chemistry. (2015). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. [Link]

  • Reddy, L. V. R., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 229-242. [Link]

  • Dery, A., & al. (2011). Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates. Beilstein Journal of Organic Chemistry, 7, 1246-1252. [Link]

  • Gangeri, F., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 1-10. [Link]

  • DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. [Link]

  • Organic & Biomolecular Chemistry. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • Walker, S. D., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Science, 1(1), 13-28. [Link]

  • MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]

  • Felpin, F. X., & Sengupta, S. (2019). Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chemical Society Reviews, 48(4), 1152-1194. [Link]

  • ResearchGate. (2021). Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields. [Link]

  • Wu, J. et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(15), 5493-5499. [Link]

  • MDPI. (2019). Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes. [Link]

  • ResearchGate. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. [Link]

Sources

Method

Application Note: (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid in Advanced Drug Design

Executive Summary In contemporary medicinal chemistry, the modular assembly of complex pharmacophores relies heavily on robust, highly functionalized building blocks. (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the modular assembly of complex pharmacophores relies heavily on robust, highly functionalized building blocks. (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid has emerged as a critical intermediate in the synthesis of advanced therapeutics, particularly in the development of kinase inhibitors (e.g., Mer inhibitors) and cell-cycle modulators (e.g., Cyclin inhibitors) .

This application note provides an in-depth technical guide to utilizing this specific boronic acid. It details the physicochemical rationale behind its structural features, provides optimized, self-validating protocols for its integration via Suzuki-Miyaura cross-coupling, and outlines its strategic role in modern drug discovery workflows.

Structural Rationale & Pharmacological Profiling

As a Senior Application Scientist, it is vital to understand why this specific building block is chosen over simpler alternatives. The molecule is a trifunctional system, with each moiety engineered for a specific chemical or biological purpose:

  • The Boronic Acid (C1): Serves as the reactive center for palladium-catalyzed cross-coupling. Located para to the methyl group and meta to the sulfonamide, it is sterically unhindered, allowing for rapid transmetalation. The opposing electronic effects of the para-methyl (+I, +R) and meta-sulfonamide (-I, -R) neutralize the ring's overall electron density, stabilizing the C-B bond against premature protodeboronation.

  • The Pyrrolidin-1-ylsulfonyl Group (C3): This tertiary sulfonamide acts as a metabolically stable, lipophilic hydrogen-bond acceptor. Unlike primary sulfonamides, which are classic zinc-binders that often inadvertently inhibit Carbonic Anhydrases (CA), the masked nitrogen in the pyrrolidine ring engineers out this off-target liability . Furthermore, the cyclic nature of the pyrrolidine increases the LogP, enhancing passive membrane permeability.

  • The Methyl Group (C4): The ortho relationship between the C4 methyl and the C3 bulky sulfonamide causes significant steric repulsion. This forces the sulfonyl group to adopt an out-of-plane conformation relative to the phenyl ring. This "conformational locking" pre-organizes the molecule, reducing the entropic penalty upon binding to a target protein's hydrophobic pocket, often resulting in exponentially higher binding affinity.

Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling

Pioneered by Akira Suzuki (Hokkaido University, Japan), the Suzuki-Miyaura coupling is the premier method for constructing C-C bonds in drug synthesis . When utilizing (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, the catalytic cycle proceeds through four distinct phases. The addition of an aqueous base is non-negotiable; it facilitates the formation of the reactive palladium-hydroxo complex, which is required to activate the boronic acid into a nucleophilic boronate species prior to transmetalation.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd + Aryl Halide TransMet Transmetalation Complex OxAdd->TransMet + Base RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 - Cross-Coupled Product Boronic Boronic Acid Building Block Boronic->TransMet Boronate Transfer

Catalytic cycle of Suzuki-Miyaura coupling highlighting the transmetalation of the boronic acid.

Quantitative Data: Reaction Optimization

To establish a self-validating protocol, empirical optimization is required. The table below summarizes the quantitative screening of conditions for coupling (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid with a standard sterically hindered heteroaryl chloride.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent System (v/v)Temp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (2:1:1)901242%
2Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)901258%
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)90884%
4Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 110 (MW) 0.5 96%

Analysis: Entry 4 demonstrates that utilizing a bidentate ligand (dppf) prevents competitive dehalogenation, while microwave (MW) irradiation accelerates the reaction, minimizing the thermal degradation of the boronic acid.

Experimental Protocols (Self-Validating Systems)

The following methodology is designed as a self-validating system. Each step includes the underlying causality and In-Process Controls (IPCs) to ensure the integrity of the workflow.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: To couple (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid to a heteroaryl halide core.

Step 1: Reagent Preparation & Degassing

  • Action: In a 10 mL microwave vial, combine the heteroaryl halide (1.0 mmol, 1.0 eq), (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (1.2 mmol, 1.2 eq), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol, 3.0 eq). Add 1,4-Dioxane (4.0 mL) and deionized H₂O (1.0 mL). Purge the vial with Argon for 5 minutes.

  • Causality: The 1.2 eq excess of boronic acid compensates for any minor protodeboronation or boroxine anhydride formation. Degassing is critical; ambient oxygen will irreversibly oxidize the Pd(0) active species to an inactive Pd(II) state and promote homocoupling of the boronic acid.

Step 2: Microwave Irradiation

  • Action: Seal the vial and subject it to microwave irradiation at 110 °C for 30 minutes.

  • Causality: Microwave heating provides instantaneous, uniform energy transfer directly to the polar solvent molecules, bypassing the thermal gradients of conventional oil baths. This ensures rapid catalytic turnover before the catalyst can aggregate into inactive "palladium black."

Step 3: In-Process Control (IPC)

  • Action: Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Causality (Self-Validation): The protocol validates itself by requiring the total disappearance of the aryl halide mass peak and the appearance of the product mass peak. If unreacted halide remains, an additional 10 minutes of irradiation is applied.

Step 4: Workup & Purification

  • Action: Dilute the mixture with EtOAc (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter through a short pad of Celite, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Causality: The Celite filtration is a mandatory physical barrier to remove precipitated palladium salts, which can streak through silica gel and contaminate the final Active Pharmaceutical Ingredient (API).

Drug Discovery Workflow Integration

The integration of this building block fits seamlessly into modern parallel synthesis and late-stage functionalization (LSF) pipelines. By utilizing a common halogenated core, medicinal chemists can rapidly generate a library of sulfonamide derivatives to probe Structure-Activity Relationships (SAR).

DrugDiscovery Hit Hit Identification (HTS Screening) Morph Scaffold Morphing (Sulfonamide Introduction) Hit->Morph Synth Parallel Synthesis (Suzuki-Miyaura Library) Morph->Synth Profile In Vitro Profiling (Kinase/Receptor Assays) Synth->Profile Lead Lead Optimization (ADME & PK/PD Tuning) Profile->Lead

Sulfonamide-focused drug discovery workflow from hit identification to lead optimization.

References

  • Title: UNC1062, a new and potent Mer inhibitor Source: PubMed Central (PMC) URL: [Link]

  • Title: US20240408169A1 - Cyclin inhibitors Source: Google Patents URL
  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews URL: [Link]

  • Title: The role of sulfonamides in drug design Source: Expert Opinion on Drug Discovery URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki-Miyaura Coupling of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Welcome to the technical support guide for researchers utilizing (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth troubles...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers utilizing (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth troubleshooting advice and practical solutions to a common and often frustrating side reaction: protodeboronation. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your product yield, and ensure the integrity of your results.

Understanding the Challenge: Protodeboronation

Protodeboronation is an undesired process where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond, leading to the formation of a deboronated byproduct and reducing the yield of your target molecule.[1][2][3] The specific substrate, (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, is particularly susceptible to this side reaction due to the presence of the electron-withdrawing sulfonyl group, which can influence the stability of the carbon-boron bond.

This guide will walk you through the key factors that promote protodeboronation and provide actionable strategies to mitigate this issue.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when using (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid in Suzuki-Miyaura coupling.

Question 1: I'm observing a significant amount of 1-methyl-2-(pyrrolidin-1-ylsulfonyl)benzene as a byproduct. What is causing this, and how can I prevent it?

Answer: The formation of 1-methyl-2-(pyrrolidin-1-ylsulfonyl)benzene is a classic sign of protodeboronation. This side reaction is often accelerated by several factors inherent to standard Suzuki-Miyaura conditions. The primary culprits are typically the choice of base, the presence of water, and elevated reaction temperatures.[1][4]

  • Mechanism of Protodeboronation: The reaction can proceed through different pathways depending on the pH. Under the basic conditions required for Suzuki coupling, the boronic acid forms a more reactive boronate anion.[2][5] This species can then be protonated by a proton source, such as water, leading to the cleavage of the C-B bond.[2][5]

  • Influence of the Sulfonyl Group: The electron-withdrawing nature of the pyrrolidin-1-ylsulfonyl group can make the arylboronic acid more susceptible to protodeboronation under certain conditions.

To address this, a systematic optimization of your reaction conditions is necessary. The following sections provide detailed strategies.

Question 2: What is the most critical parameter to control to minimize protodeboronation?

Answer: While several factors are important, the choice of base is often the most critical parameter to adjust. Strong bases, especially hydroxide-containing bases like NaOH and KOH, can significantly accelerate protodeboronation.[1]

Recommended Strategy: Switch to a milder base. Weaker inorganic bases or organic-soluble bases are generally preferred.

BasepKa of Conjugate AcidTypical ConditionsRationale for Use
Potassium Phosphate (K₃PO₄) ~12.3Aqueous or anhydrousA widely effective and mild base for suppressing protodeboronation.[1]
Cesium Carbonate (Cs₂CO₃) ~10.3AnhydrousOften used in challenging couplings; its mildness can reduce side reactions.[1]
Potassium Fluoride (KF) ~3.2AnhydrousCan be effective, particularly in anhydrous conditions.
Organic Bases (e.g., Et₃N, DIPEA) ~10.7, ~11AnhydrousUseful in anhydrous systems to avoid the introduction of water.

Actionable Step: Replace your current base (e.g., Na₂CO₃, NaOH) with K₃PO₄ and re-evaluate the reaction outcome.

Question 3: How does the solvent system impact the extent of protodeboronation?

Answer: The solvent plays a crucial role, primarily related to the presence of water. While many Suzuki protocols use aqueous/organic mixtures, water is a direct proton source for protodeboronation.[1]

Recommended Strategy: Minimize or eliminate water from your reaction.

  • Anhydrous Conditions: Employing anhydrous solvents is a primary strategy.[1][6] Ensure your solvents are rigorously dried and consider using molecular sieves.

  • Solvent Choice: Solvents like dioxane, THF, and toluene are common choices. Some studies suggest that DMSO can influence the rate of protodeboronation, so it should be used with caution.[7]

Experimental Protocol: Running Under Anhydrous Conditions

  • Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas (Argon or Nitrogen).

  • Use freshly distilled and dried solvents.

  • Add activated molecular sieves (3Å or 4Å) to the reaction vessel.

  • Handle all reagents under an inert atmosphere using Schlenk techniques or in a glovebox.

Question 4: My reaction is sluggish, and increasing the temperature leads to more byproduct. What can I do?

Answer: This is a common dilemma. While higher temperatures increase the rate of the desired coupling, they can disproportionately accelerate protodeboronation.[8][9] The key is to enhance the rate of the productive catalytic cycle so that it outcompetes the decomposition pathway.

Recommended Strategy: Optimize the palladium catalyst and ligand system. A more active catalyst can promote faster transmetalation and reductive elimination, minimizing the time the boronic acid is exposed to conditions that favor protodeboronation.[10]

  • Modern Catalyst Systems: Move away from older catalysts like Pd(PPh₃)₄. Consider using highly active pre-catalysts combined with bulky, electron-rich phosphine ligands.

Ligand/Pre-catalystDescriptionAdvantage
Buchwald Ligands (e.g., XPhos, SPhos) Bulky, electron-rich biarylphosphines.Promote fast oxidative addition and reductive elimination, often allowing for lower reaction temperatures.[1]
NHC Ligands (N-Heterocyclic Carbenes) Strong sigma-donating ligands.Form very stable and active palladium complexes, effective for challenging substrates.[11]
Palladium Pre-catalysts (e.g., XPhos-Pd-G3) Air- and moisture-stable complexes.Provide a rapid and reliable generation of the active Pd(0) species.[10]

Actionable Step: Screen a set of modern ligands and pre-catalysts at a lower temperature (e.g., 50-70 °C) to find a system that provides efficient coupling with minimal protodeboronation.

Visualizing the Competing Pathways

To better understand the process, the following diagram illustrates the competition between the desired Suzuki-Miyaura coupling and the undesired protodeboronation pathway.

Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.

Advanced Strategies: Protecting Groups and Slow-Release

For particularly challenging cases where optimization of base, solvent, and catalyst is insufficient, consider using a boronic acid surrogate.

1. Boronic Esters (e.g., Pinacol Esters): While not always more stable, boronic esters can sometimes offer advantages.[4] They participate in the catalytic cycle but may exhibit different kinetics regarding hydrolysis and protodeboronation.

2. Organotrifluoroborates (R-BF₃K): Potassium aryltrifluoroborates are often more stable to protodeboronation than their boronic acid counterparts.[12] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the more sensitive boronic acid low.[3][13]

Experimental Protocol: Preparation and Use of Potassium (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)trifluoroborate

  • Synthesis: Dissolve (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid in methanol. Add an aqueous solution of KHF₂ (potassium bifluoride). Stir at room temperature until a precipitate forms. Isolate the solid by filtration, wash with cold methanol, and dry under vacuum.

  • Coupling Reaction: Use the prepared trifluoroborate salt in place of the boronic acid. A base (e.g., K₂CO₃ or Cs₂CO₃) is still required to facilitate the in-situ generation of the active boron species.

Troubleshooting Workflow

Use the following decision tree to guide your optimization efforts when encountering high levels of protodeboronation.

Troubleshooting_Workflow Start High Protodeboronation Observed Base Is the base strong (e.g., NaOH, KOH)? Start->Base ChangeBase Switch to milder base: K₃PO₄ or Cs₂CO₃ Base->ChangeBase Yes Solvent Is water present in the solvent system? Base->Solvent No ChangeBase->Solvent Anhydrous Switch to anhydrous solvents (Dioxane, Toluene, THF) Solvent->Anhydrous Yes Catalyst Is the catalyst system slow (e.g., Pd(PPh₃)₄)? Solvent->Catalyst No Anhydrous->Catalyst ChangeCatalyst Use modern catalyst/ligand: - Buchwald Pre-catalysts - XPhos, SPhos ligands Catalyst->ChangeCatalyst Yes Temperature Is the reaction temperature > 80 °C? Catalyst->Temperature No ChangeCatalyst->Temperature LowerTemp Lower temperature to 50-70 °C (in conjunction with better catalyst) Temperature->LowerTemp Yes Advanced Consider Advanced Strategy: Convert to Trifluoroborate Salt Temperature->Advanced No, still issues End Optimized Reaction LowerTemp->End Advanced->End

Caption: Decision workflow for troubleshooting protodeboronation.

By systematically applying these principles of base selection, solvent control, and catalyst optimization, researchers can effectively suppress the undesired protodeboronation of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, leading to higher yields and cleaner reaction profiles in their Suzuki-Miyaura coupling reactions.

References

  • BenchChem. Preventing protodeboronation of Dimethyl (2,4,6-triisopropylphenyl)
  • Organic & Biomolecular Chemistry.
  • ResearchGate.
  • Cen.acs.org. Protodeboronation of (Hetero)
  • Semantic Scholar.
  • Wikipedia.
  • ACS Publications. Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
  • ACS Publications.
  • PMC. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • ACS Publications.
  • Alnoor Digital Repository. Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones.
  • RSC Publishing.
  • RSC Publishing.
  • ResearchGate.
  • LJMU Research Online. Base-catalyzed Aryl-B(OH)
  • ACS Publications.
  • BenchChem.
  • ACS Publications. N-Heterocyclic Carbene–Palladium(II)
  • ResearchGate. Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
  • Wikipedia. Suzuki reaction.
  • RSC Publishing.
  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids.
  • ACS Publications.
  • Organic & Biomolecular Chemistry.
  • ACS Publications. Electrophilic Displacement Reactions. XI.
  • Reddit.
  • accessdata.fda.gov. 3.2.S.7.1 Stability Summary and Conclusions.
  • PubMed.
  • ResearchGate. The effect of various temperatures on the Suzuki coupling reaction a.
  • Organic & Biomolecular Chemistry.
  • RSC Publishing. Selection of boron reagents for Suzuki–Miyaura coupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Fluorochem. (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid.
  • BLDpharm. 1704068-81-4|(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid.
  • Sigma-Aldrich. (4-fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid.
  • Sigma-Aldrich. (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid.

Sources

Optimization

Minimizing homocoupling side reactions with (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing high levels of symmetrical biaryl impurities (homocoupling) when utilizing (4...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing high levels of symmetrical biaryl impurities (homocoupling) when utilizing (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling workflows.

Below, you will find a deep-dive mechanistic analysis, a troubleshooting FAQ, optimized protocols, and empirical data summaries to help you achieve a self-validating, high-yield catalytic system.

Mechanistic Root Cause Analysis

To eliminate homocoupling, we must first understand the causality of the side reaction. Homocoupling of boronic acids primarily occurs via two distinct Palladium(II)-mediated pathways rather than the standard Pd(0)/Pd(II) cross-coupling cycle[1]:

  • Oxidative Homocoupling (Oxygen Intrusion): Trace oxygen in the reaction mixture oxidizes the active Pd(0) catalyst to a Pd(II)-peroxo complex[2]. This complex readily undergoes double transmetalation with two equivalents of the boronic acid, followed by reductive elimination to form the homocoupled dimer[1].

  • Precatalyst Reduction (Stoichiometric Consumption): When using Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) without an exogenous reducing agent, the initial reduction to the active Pd(0) species consumes two equivalents of the boronic acid, generating the homocoupled byproduct stoichiometrically before the catalytic cycle even begins[3].

Substrate-Specific Challenges

For (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid , the presence of the bulky pyrrolidin-1-ylsulfonyl (sulfonamide) group at the meta position introduces unique variables. While the para-methyl group provides some electron density, the sulfonamide oxygen atoms can competitively coordinate to the palladium center[4]. This coordination can slow down the primary transmetalation step. When the desired catalytic cycle decelerates, the lifetime of intermediate Pd species increases, making them highly susceptible to oxidative homocoupling if even trace oxygen is present.

Pathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd O2 O2 Oxidation Pd0->O2 PdII_ArX Pd(II)(Ar)(X) OxAdd->PdII_ArX TransMet Transmetalation (Ar'-B(OH)2) PdII_ArX->TransMet Product Cross-Coupled Product TransMet->Product Product->Pd0 Reductive Elimination PdII_Peroxo Pd(II)-Peroxo O2->PdII_Peroxo DoubleTrans Double Transmetalation (2x Ar'-B(OH)2) PdII_Peroxo->DoubleTrans HomoProduct Homocoupled Impurity DoubleTrans->HomoProduct HomoProduct->Pd0 Reductive Elimination

Mechanistic divergence between desired cross-coupling and oxidative homocoupling pathways.

Troubleshooting Guide & FAQs

Q1: I am observing >15% homocoupled impurity despite using degassed solvents. What is causing this? A1: If oxygen is rigorously excluded, the source of homocoupling is likely the activation phase of your Pd(II) precatalyst. The reduction of Pd(II) to Pd(0) requires two equivalents of your boronic acid[1]. Solution: Switch to a true Pd(0) source like Pd(PPh₃)₄. If a Pd(II) source is necessary for stability, add a mild reducing agent like potassium formate (1-2 equivalents) to the reaction mixture prior to catalyst introduction. This reduces the Pd(II) center without consuming your valuable boronic acid[5].

Q2: How does the concentration of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid affect the impurity profile? A2: The kinetics of the side reaction are critical. The desired cross-coupling is first-order with respect to the boronic acid, whereas the homocoupling pathway (double transmetalation onto a Pd-peroxo species) is second-order with respect to the boronic acid[6]. Solution: Keep the steady-state concentration of the boronic acid extremely low. Implement a slow addition of the boronic acid using a syringe pump over 2-4 hours[7]. This kinetically starves the second-order homocoupling pathway while allowing the first-order cross-coupling to proceed.

Q3: Does the choice of base influence the homocoupling of this specific sulfonamide-containing boronic acid? A3: Yes. The base is required to form the reactive boronate species for transmetalation. However, overly strong bases or poor solubility can lead to localized high concentrations of the activated boronate, driving homocoupling. Furthermore, competitive coordination of the base to the Pd center can alter the reductive elimination pathways[4]. Solution: Use a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) with a mild, highly soluble base like K₃PO₄ or Na₂CO₃. Ensure complete dissolution to avoid heterogeneous local concentration spikes[8].

Workflow Start High Homocoupling Detected Q1 Is the system rigorously degassed? Start->Q1 A1 Perform Freeze-Pump-Thaw or Ar Sparging Q1->A1 No Q2 Using Pd(II) precatalyst without reductant? Q1->Q2 Yes A1->Q2 A2 Switch to Pd(0) or add Potassium Formate Q2->A2 Yes Q3 Is Boronic Acid concentration high? Q2->Q3 No A2->Q3 A3 Implement Slow Addition via Syringe Pump Q3->A3 Yes End Homocoupling Minimized (< 5%) Q3->End No A3->End

Logical troubleshooting workflow for minimizing boronic acid homocoupling in Suzuki reactions.

Data Presentation: Optimization Matrix

The following table summarizes the quantitative impact of adjusting reaction parameters to minimize the homocoupling of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid.

ParameterStandard ConditionOptimized ConditionMechanistic RationaleHomocoupling (%)
Catalyst System Pd(OAc)₂ (No reductant)Pd(PPh₃)₄ or Pd(OAc)₂ + HCOOKPrevents stoichiometric consumption of boronic acid during initial Pd(II) reduction.Reduced from 18% to <5%
Atmosphere Balloon N₂Subsurface Ar Sparge (30 min)Rigorous exclusion of dissolved O₂ prevents Pd(II)-peroxo formation.Reduced from 22% to <2%
Addition Method Bolus (All at once)Syringe Pump (2-4 hours)Kinetically favors 1st-order cross-coupling over 2nd-order homocoupling.Reduced from 25% to <3%
Solvent/Base THF / Na₂CO₃ (solid)1,4-Dioxane:H₂O / K₃PO₄ (aq)Ensures homogeneous base concentration, preventing local boronate spikes.Reduced from 12% to <4%

Validated Experimental Protocols

To ensure a self-validating system, follow these step-by-step methodologies strictly.

Protocol A: Rigorous Solvent Degassing (Subsurface Sparging)

Note: Standard balloon degassing is insufficient for sensitive sulfonamide-containing boronic acids.

  • Transfer the required volume of the 1,4-Dioxane/H₂O solvent mixture to a Schlenk flask or a septum-sealed reaction vial.

  • Insert a long stainless-steel needle through the septum, ensuring the tip is fully submerged at the bottom of the solvent pool.

  • Insert a short vent needle into the septum (well above the liquid line) to prevent overpressurization.

  • Sparge with high-purity Argon for a minimum of 30 minutes to displace all dissolved oxygen[3].

  • Remove the sparging needle first, followed immediately by the vent needle, maintaining a positive pressure of inert gas.

Protocol B: Syringe-Pump Mediated Suzuki-Miyaura Coupling
  • Preparation: Charge the main reaction vessel with the aryl halide (1.0 eq), Pd(PPh₃)₄ catalyst (0.05 eq), and K₃PO₄ (2.0 eq) under an inert Argon atmosphere.

  • Solvent Addition: Add 80% of the total volume of the degassed 1,4-Dioxane/H₂O mixture (from Protocol A) to the reaction vessel. Heat the mixture to the target reaction temperature (e.g., 80 °C) with vigorous stirring.

  • Boronic Acid Formulation: In a separate inert vial, dissolve (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (1.2 eq) in the remaining 20% of the degassed solvent mixture.

  • Slow Addition: Load the boronic acid solution into a gas-tight syringe. Mount the syringe on a programmable syringe pump connected to the reaction vessel via a PEEK or PTFE capillary line.

  • Execution: Program the pump to deliver the boronic acid solution dropwise over a period of 3 hours[7].

  • Validation: Monitor the reaction progress via LC-MS 30 minutes after the addition is complete. The slow addition ensures the steady-state concentration of the boronic acid remains near zero, effectively shutting down the homocoupling pathway.

References

  • BenchChem Technical Support Team. "Strategies to minimize homocoupling in Suzuki reactions." BenchChem.3

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. 1

  • "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." Organic Process Research & Development, ACS Publications. 5

  • "Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings." PMC. 4

  • "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, RSC Publishing. 2

  • "An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles." Journal of the American Chemical Society, ACS Publications. 6

  • "Strategies to minimize homocoupling in Suzuki-Miyaura reactions for trifluoromethylated compounds." BenchChem. 8

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid Derivatives

Executive Summary As a Senior Application Scientist, I frequently see researchers struggle with the isolation of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid. This molecule presents a "perfect storm" of chrom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently see researchers struggle with the isolation of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid. This molecule presents a "perfect storm" of chromatographic and stability liabilities. It features a Lewis acidic boronic acid paired with a highly polar, hydrogen-bond accepting tertiary sulfonamide (pyrrolidin-1-ylsulfonyl). This combination leads to severe silica gel streaking. Furthermore, the electron-withdrawing nature of the meta-sulfonamide group stabilizes the developing aryl carbanion during C–B bond cleavage, rendering the compound highly susceptible to base-catalyzed protodeboronation.

This guide provides field-validated, causality-driven methodologies to bypass these inherent structural challenges.

Diagnostic Isolation Matrix

PurifWorkflow Crude Crude Sulfonamide Boronic Acid Assess Assess Impurity Profile Crude->Assess Decision1 Highly Polar Impurities? Assess->Decision1 Recryst Recrystallization Decision1->Recryst No Chrom Silica Chromatography Decision1->Chrom Yes Pure Pure Target Compound Recryst->Pure Decision2 Streaking Observed? Chrom->Decision2 ModSilica Boric Acid-Impregnated Silica Gel Decision2->ModSilica Mild Deriv Convert to DEA Adduct or Pinacol Ester Decision2->Deriv Severe ModSilica->Pure Deriv->Pure

Diagnostic workflow for isolating sulfonamide-bearing phenylboronic acids.

Deep-Dive Troubleshooting & FAQs
Section A: Chromatographic Anomalies & Silica Gel Streaking

Q: My product streaks severely across the entire TLC plate, and column recovery is <30%. Why is standard flash chromatography failing? A: You are observing irreversible adsorption. Boronic acids possess a vacant p-orbital that interacts strongly with the acidic silanol (Si-OH) groups on standard silica gel. In your specific derivative, the pyrrolidin-1-ylsulfonyl group acts as a potent hydrogen-bond acceptor, creating a secondary anchoring point to the silica matrix.

Mechanistic Fix: You must mask either the silica gel or the boronic acid.

  • Stationary Phase Masking: Use boric acid-impregnated silica gel. The sacrificial boric acid pre-saturates the highly active silanol sites, altering the thermodynamics of the column so your target compound elutes cleanly[1].

  • Analyte Masking: Convert the free boronic acid to an ethyl pinacol boronate (BEpin). The pendant ethyl groups of the 3,4-diethylhexane-3,4-diol ligand spatially protect the vacant p-orbital on the boron atom, completely preventing silanol binding and allowing for standard purification[2].

Section B: Degradation & Protodeboronation

Q: During basic aqueous workup, my product mass decreases significantly, and I detect 1-(p-tolylsulfonyl)pyrrolidine in the LC-MS. What is the mechanism of this degradation? A: Your compound is undergoing base-catalyzed protodeboronation.

Causality: At pH > 9, the neutral boronic acid converts to the reactive tetrahedral boronate anion (ArB(OH)3⁻). The electron-withdrawing sulfonamide group (meta to the boron) stabilizes the transition state of the C–B bond cleavage by dispersing the developing negative charge on the aryl ring. This drastically accelerates the extrusion of boric acid and the formation of the protodeboronated byproduct[3].

Prevention Strategy: Never expose this derivative to strong inorganic bases (e.g., NaOH, KOH) during extraction. If a basic wash is strictly required to remove acidic impurities, use a mild bicarbonate buffer (pH 8) and keep the biphasic mixture near 0 °C to kinetically suppress the cleavage. Alternatively, utilize a "slow-release" strategy by converting the compound to a potassium organotrifluoroborate salt, which is immune to basic hydrolysis during workup[4].

Degradation Boroxine Boroxine Anhydride (Ar-BO)3 BA Active Boronic Acid Ar-B(OH)2 Boroxine->BA + H2O BA->Boroxine - H2O (Heat) Boronate Boronate Anion Ar-B(OH)3⁻ BA->Boronate + OH⁻ (pH > 9) Degradation Protodeboronation Ar-H + B(OH)3 BA->Degradation Acid Catalysis Boronate->BA + H⁺ Boronate->Degradation Base Catalysis

Logical relationship between hydration state, pH, and protodeboronation.

Section C: Phase Behavior & Analytical Discrepancies

Q: My LC-MS shows 98% purity, but my ¹H NMR integration is inconsistent, and the isolated solid is a glassy foam rather than a powder. Why? A: You are trapped in the boroxine–boronic acid equilibrium.

Causality: Boronic acids spontaneously dehydrate to form six-membered cyclic anhydrides known as boroxines (Ar3B3O3). This is an entropically driven process (releasing 3 equivalents of water). Because your compound can exist as a dynamic mixture of the free acid and the boroxine, the NMR will show overlapping, broadened peaks with non-integer integrations due to the differing chemical environments of the monomer vs. the trimer[5].

Analytical Fix: To force the system into a single self-validating state, add 1-2 drops of D₂O to your NMR tube (in DMSO-d6 or CD3OD). This floods the equilibrium, converting 100% of the boroxine back into the monomeric boronic acid, resulting in sharp, perfectly integrated peaks.

Quantitative Benchmarks: Purification Strategies
Purification StrategyStationary Phase / ReagentTypical Recovery (%)Purity (%)Mechanistic Rationale
Standard Flash Chromatography Untreated Silica Gel20–40%85–90%Severe silanol-boronic acid interactions lead to irreversible adsorption.
Modified Chromatography Boric Acid-Impregnated Silica75–90%>95%Boric acid pre-saturates active silanol sites, preventing target streaking.
Reversible Derivatization Diethanolamine (DEA)80–95%>98%DEA forms a stable, highly crystalline tetrahedral boronate complex.
Covalent Protection 3,4-Diethylhexane-3,4-diol85–95%>95%Spatial protection of the vacant p-orbital prevents degradation and silanol binding.
Validated Experimental Methodologies
Protocol A: Preparation and Application of Boric Acid-Impregnated Silica Gel

This protocol neutralizes the acidic silanols that cause the sulfonamide-boronic acid to streak.

  • Dissolution: Dissolve 10 g of boric acid in 200 mL of methanol. (Causality: Methanol ensures complete dissolution of boric acid, allowing uniform distribution).

  • Slurry Formation: Add 100 g of standard silica gel (230-400 mesh) to the solution and stir vigorously for 30 minutes. (Causality: Mechanical stirring ensures the boric acid penetrates the porous structure of the silica, binding to the highly active silanol sites).

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. (Causality: Complete solvent removal is critical; residual methanol will drastically increase the eluent polarity and ruin column resolution).

  • Self-Validation Step: Before loading the bulk column, run a comparative TLC of the crude mixture on standard silica versus a TLC plate pre-dipped in a 5% boric acid/MeOH solution and dried. A successful impregnation is validated when the target spot moves as a tight, symmetrical circle rather than a continuous streak.

Protocol B: Reversible Purification via Diethanolamine (DEA) Adduct

This protocol completely bypasses chromatography by utilizing the differential solubility of tetrahedral boronates.

  • Complexation: Dissolve the crude (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid in a minimal amount of THF. Add 1.05 equivalents of diethanolamine. (Causality: DEA acts as a tridentate ligand, converting the planar, Lewis-acidic sp² boron into a stable, tetrahedral sp³ boronate complex).

  • Precipitation: Slowly add diethyl ether or hexanes until the solution becomes cloudy, then let it sit at 4 °C for 2 hours.

  • Self-Validation Step: The precipitation of the DEA adduct serves as an immediate visual validation of the reaction's success. If the solution remains clear upon the addition of hexanes, the solvent system is too polar, and the complexation equilibrium has not sufficiently shifted.

  • Isolation: Filter the white precipitate and wash with cold diethyl ether.

  • Deprotection: Suspend the pure adduct in a biphasic mixture of diethyl ether and 1M aqueous HCl (1:1). Stir for 1 hour. (Causality: The acidic aqueous layer hydrolyzes the DEA adduct. The protonated DEA remains in the aqueous phase, while the liberated, neutral boronic acid partitions into the organic ether layer).

  • Recovery: Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the highly pure boronic acid.

References

1.[5] Title: The Boroxine–Boronic Acid Equilibrium Source: Journal of the American Chemical Society (via University of Edinburgh Research Explorer) URL: [Link]

4.[3] Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society URL: [Link]

5.[2] Title: Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination Source: Chemistry - A European Journal (via PMC - NIH) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging Suzuki-Miyaura cross-couplings.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging Suzuki-Miyaura cross-couplings. (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a notoriously difficult substrate. Its low reactivity is not a random failure, but a predictable outcome of its specific electronic and steric topology.

This guide is designed to move you away from trial-and-error screening and toward a rational, mechanistically driven troubleshooting approach.

Mechanistic Root Cause Analysis: The "Why"

To solve the reactivity issue, we must first understand the causality behind the failure. The structure of this molecule features a boronic acid at position 1, a pyrrolidin-1-ylsulfonyl (sulfonamide) group at position 3, and a methyl group at position 4. This specific arrangement creates a "perfect storm" of deactivation:

  • Electronic Deactivation (The Bottleneck): The sulfonamide is a potent electron-withdrawing group (EWG). During the Suzuki-Miyaura catalytic cycle, the transmetalation step requires the formed boronate complex [ArB(OH)3​]− to act as a nucleophile, transferring its aryl group to the Palladium(II) center. The strongly electron-withdrawing sulfonamide pulls electron density away from the carbon-boron bond, drastically reducing its nucleophilicity and slowing down transmetalation[1].

  • Competing Protodeboronation: Because transmetalation is kinetically delayed by the EWG, the boronic acid remains exposed to basic, aqueous conditions at elevated temperatures for extended periods. This delay allows the primary side-reaction—hydrolytic cleavage of the C-B bond (protodeboronation)—to outcompete the desired cross-coupling[2].

  • Steric Rigidity: The methyl group at position 4 forces the bulky sulfonamide at position 3 into a restricted conformation. This steric wall impedes the approach of the bulky Ln​Pd(II)(Ar)(X) complex during the critical transmetalation transition state, further raising the activation energy[1].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Aryl Halide PdII Ar-Pd(II)-X OxAdd->PdII Transmet Transmetalation (BOTTLENECK) PdII->Transmet Base/H2O PdII_Ar Ar-Pd(II)-Ar' Transmet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product BoronicAcid Deactivated Boronic Acid BoronicAcid->Transmet Slow Proto Protodeboronation BoronicAcid->Proto Heat/Base

Fig 1. Suzuki-Miyaura cycle highlighting the transmetalation bottleneck and protodeboronation.

Self-Validating Experimental Protocol: The "How"

To overcome these barriers, we must force the transmetalation step to accelerate while suppressing the conditions that favor protodeboronation. We achieve this by utilizing highly active, electron-rich dialkylbiaryl phosphine ligands (Buchwald precatalysts)[3].

Objective: Maximize transmetalation rate of the deactivated boronic acid using a Generation 3 (G3) Palladium precatalyst.

Materials:

  • Aryl halide (1.0 equiv)

  • (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (1.5 - 2.0 equiv)

  • Catalyst: XPhos Pd G3 (3-5 mol%)

  • Base: K3​PO4​ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v)

Step-by-Step Methodology:

  • Reagent Assembly: In a dry Schlenk flask or microwave vial, add the aryl halide, the boronic acid, XPhos Pd G3, and K3​PO4​ . (Rationale: XPhos is highly electron-rich, which increases the electrophilicity of the Pd(II) center, pulling the deactivated aryl group from the boron. The excess boronic acid compensates for baseline protodeboronation).

  • Atmospheric Control: Seal the vessel and purge with Argon for 5 minutes via 3 vacuum/backfill cycles. (Rationale: Pd(0) intermediates are highly sensitive to oxidation; oxygen will kill the catalytic cycle).

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed deionized water via syringe. (Rationale: Water is strictly required to form the reactive [ArB(OH)3​]− species[4]. Dioxane ensures the bulky sulfonamide remains fully solvated).

  • Reaction Initiation: Heat the mixture to 80 °C with vigorous stirring.

  • Self-Validation Checkpoint (2 Hours): Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Logic: You must look for the mass of the desboronated byproduct (1-methyl-2-(pyrrolidin-1-ylsulfonyl)benzene). If the ratio of this byproduct to the desired product exceeds 2:1, immediately lower the temperature to 65 °C to suppress further thermal protodeboronation.

  • Workup: Once the aryl halide is consumed (typically 12-18 hours), cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na2​SO4​ , and concentrate for column chromatography.

Data Presentation: Condition Optimization Matrix

The table below summarizes how specific reaction parameters directly influence the chemical causality of this specific substrate.

ParameterStandard Conditions (Prone to Failure)Optimized Conditions (Recommended)Mechanistic Rationale
Catalyst / Ligand Pd(PPh3​)4​ XPhos Pd G3 or SPhos Pd G3 Electron-rich dialkylbiaryl phosphines accelerate the transmetalation of electronically deactivated boronates[3].
Boronic Acid 1.1 - 1.2 equivalents1.5 - 2.0 equivalents Excess reagent acts as a sacrificial buffer against unavoidable baseline protodeboronation[2].
Base Na2​CO3​ or Cs2​CO3​ K3​PO4​ Provides the optimal mildly basic pH to form the boronate complex without aggressively driving C-B bond hydrolysis.
Solvent System Toluene / EtOH1,4-Dioxane / H2​O (4:1) Dioxane provides superior solubility for the polar sulfonamide; water is strictly required for the transmetalation transition state[4].

Logical Troubleshooting Workflow

If your reaction still yields < 10% product, use the following LC-MS guided diagnostic tree to isolate the exact point of failure.

Troubleshooting Start Reaction Yield < 10% LCMS Perform LC-MS on Crude Start->LCMS Check Major Byproduct? LCMS->Check Proto Desboronated Arene (Protodeboronation) Check->Proto SM Unreacted Boronic Acid (Stalled Reaction) Check->SM FixProto Action: Lower Temp (60°C) Use Milder Base (K3PO4) Proto->FixProto FixSM Action: Switch to XPhos Pd G3 Add H2O (Dioxane:H2O 4:1) SM->FixSM

Fig 2. Logical LC-MS guided troubleshooting workflow for low reactivity coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a massive peak corresponding to [M−B(OH)2​+H]+ . What is happening? A1: You are observing protodeboronation. The strongly electron-withdrawing sulfonamide group makes the C-B bond highly susceptible to hydrolytic cleavage. Because the transmetalation step is slow, protodeboronation outcompetes the coupling. Solution: You must increase the rate of coupling by using a more active catalyst (like XPhos Pd G3) rather than just increasing the temperature, which only accelerates the degradation[2].

Q2: Should I switch to strictly anhydrous conditions to prevent the protodeboronation? A2: No. Suzuki-Miyaura couplings fundamentally require a hydroxide or basic oxygen source to form the reactive boronate complex [ArB(OH)3​]− . This complex is the actual species that undergoes transmetalation. Anhydrous conditions will stall the catalytic cycle completely. Instead of removing water, optimize the basicity by switching to a milder base like K3​PO4​ [4].

Q3: Does the position of the methyl group actually matter, or is it just the sulfonamide causing the issue? A3: The position is critical. The methyl group at position 4 is ortho to the bulky pyrrolidin-1-ylsulfonyl group at position 3. This proximity creates severe steric clash, forcing the sulfonamide into specific, rigid conformations that increase the overall steric profile of the molecule. This indirectly hinders the approach of the palladium complex to the boronic acid at position 1[1].

References

  • A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides Source: Beilstein Journal of Organic Chemistry URL:[Link][2]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: PMC (National Institutes of Health) URL:[Link][3]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media Source: DOI.org (Crossref) URL:[Link][4]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Couplings with (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for navigating Suzuki-Miyaura couplings with the sterically challenging (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)b...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for navigating Suzuki-Miyaura couplings with the sterically challenging (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid. This molecule is a valuable building block, but the bulky ortho-sulfonyl group presents a significant steric barrier that can impede or prevent successful cross-coupling reactions. This guide provides in-depth troubleshooting advice, validated protocols, and the mechanistic reasoning behind our recommendations to help you achieve high-yield outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid failing or giving low yields?

The primary reason for poor reactivity is the significant steric hindrance imposed by the bulky pyrrolidin-1-ylsulfonyl group located ortho to the boronic acid.[1][2] This bulky substituent physically blocks the palladium catalyst from efficiently approaching the boronic acid to complete the transmetalation step, which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle.[3][4] Standard catalyst systems, like those using PPh₃ ligands, are often not bulky enough to overcome this steric clash, leading to low or no product formation.

Q2: What is the first and most critical change I should make to my protocol?

The most impactful change is to switch from a standard palladium catalyst system to one specifically designed for sterically demanding substrates.[5] This involves using a combination of a palladium source (like Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand, often referred to as a "Buchwald ligand" (e.g., SPhos, XPhos) or other specialized ligands like N-heterocyclic carbenes (NHCs).[6][7][8][9] These ligands create a more reactive and sterically accessible catalytic center that can accommodate hindered coupling partners.[8]

Q3: How does the choice of base impact a sterically hindered coupling?

The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[4][10][11][12] For sterically hindered substrates, the choice of base is critical. A stronger base (e.g., K₃PO₄, Cs₂CO₃) is often required to drive the formation of the active boronate species. However, the base must also be sufficiently non-nucleophilic to avoid unwanted side reactions. The combination of base and solvent can significantly affect reaction rates and yields.[4]

Q4: I see a major byproduct corresponding to the starting boronic acid without the B(OH)₂ group. What is happening?

This indicates a significant side reaction called protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[13][14] This process is often accelerated by high temperatures, the presence of water, and certain basic conditions.[14][15] If the desired Suzuki coupling is slow due to steric hindrance, the boronic acid has more time to decompose via this pathway, leading to reduced yields.[14]

Part 2: In-Depth Troubleshooting Guide

Problem: No Reaction or Trace Product Formation (<10% Yield)

This outcome strongly suggests that the activation energy barrier for the catalytic cycle, particularly transmetalation, is too high for your current reaction conditions.

Potential Cause A: Ineffective Catalyst/Ligand System

Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for substrates with ortho-substituents because the ligands are not bulky enough to promote the formation of the necessary reactive intermediates.[1]

Solution: Employ a State-of-the-Art Catalyst System

To overcome this, you must use a catalyst system known to be effective for sterically hindered couplings. This involves selecting a highly active, bulky, and electron-rich ligand.

  • Recommended Ligands: The dialkylbiaryl phosphine ligands developed by the Buchwald group are the gold standard.[8][9] SPhos and XPhos are excellent starting points.[9] For extremely challenging couplings, consider more specialized ligands.[16][17][18]

  • Palladium Source: Use a source that readily forms the active Pd(0) species, such as Pd₂(dba)₃ or Pd(OAc)₂. Pre-formed catalysts (precatalysts) that incorporate the ligand, such as XPhos Pd G3, can also offer enhanced activity and convenience.[19]

Table 1: Recommended Catalyst Systems for Hindered Couplings

LigandPalladium SourceTypical Loading (mol%)Key Advantages
SPhos Pd(OAc)₂ or Pd₂(dba)₃1-2% Pd, 2-4% LigandExcellent general ligand for hindered biaryls.[9]
XPhos Pd(OAc)₂ or Pd₂(dba)₃1-2% Pd, 2-4% LigandHighly effective for aryl chlorides and hindered substrates.[9]
RuPhos Pd(OAc)₂ or Pd₂(dba)₃1-2% Pd, 2-4% LigandOften effective when other ligands fail.
tBu₃P Pd₂(dba)₃1-2% Pd, 2-4% LigandA simple, yet powerful, bulky and electron-rich ligand.[11]

Potential Cause B: Suboptimal Base and Solvent

The formation of the active boronate species is an equilibrium process. An inappropriate base or solvent can fail to generate a sufficient concentration of this key intermediate. For hindered substrates, aqueous bases in solvents like DME may not be effective.[1]

Solution: Screen Strong, Non-Nucleophilic Bases and Anhydrous Solvents

  • Recommended Bases: Potassium phosphate (K₃PO₄) is a highly effective and commonly used base for challenging couplings. Cesium carbonate (Cs₂CO₃) and potassium fluoride (KF) are also excellent alternatives.

  • Recommended Solvents: Aprotic solvents are generally preferred. Toluene, 1,4-dioxane, or 2-methyltetrahydrofuran (2-MeTHF), often with a small amount of water, are standard choices. For particularly sensitive substrates prone to protodeboronation, rigorously anhydrous conditions may be beneficial.

Experimental Protocol 1: Initial Screening for a Challenging Coupling

This protocol provides a robust starting point for coupling (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid with a generic aryl bromide (Ar-Br).

  • Reagent Setup: To an oven-dried Schlenk tube, add (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (1.2 eq.), the aryl bromide (1.0 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add this solid mixture to the Schlenk tube.

  • Solvent and Degassing: Add degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M concentration relative to the aryl halide). Purge the flask with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[20]

  • Purification: Purify the crude residue by flash column chromatography.

Problem: Low to Moderate Yield (<60%) and/or Significant Protodeboronation

If you are forming some product but the reaction stalls or you observe significant formation of 4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzene, the rate of the desired coupling is not effectively outcompeting the degradation of the boronic acid.

Potential Cause: Competing Protodeboronation

Protodeboronation is an undesired side reaction that cleaves the C-B bond.[13] It is often catalyzed by the base required for the Suzuki coupling itself and is accelerated by water and high temperatures.[14][15] Bulky phosphine ligands, while necessary for the coupling, can paradoxically also accelerate palladium-catalyzed protodeboronation.[21][22]

Solution: Strategies to Minimize Protodeboronation

  • Use a Boronic Ester: If possible, convert the boronic acid to a more stable derivative, such as a pinacol boronate ester (B(pin)). These are often more resistant to protodeboronation.[15]

  • Optimize Temperature and Time: Do not overheat or run the reaction for an unnecessarily long time. Monitor the reaction closely and stop it once the limiting reagent is consumed. Running the reaction at the lowest effective temperature (e.g., 80-90 °C) can disfavor the degradation pathway.

  • Strictly Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, for substrates highly prone to protodeboronation, using anhydrous solvents and bases (e.g., anhydrous K₃PO₄) can significantly improve yields. Ensure all glassware is flame-dried and reagents are handled under an inert atmosphere.[14]

  • Change the Base: Consider using a non-aqueous base like potassium fluoride (KF), which can activate the boronic acid while minimizing base-catalyzed protodeboronation.

Visualization of Key Concepts

Diagram 1: The Steric Hindrance Challenge

Caption: The bulky ortho-sulfonyl group sterically blocks the palladium catalyst.

Diagram 2: Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield or No Reaction? CheckCatalyst Is the catalyst system optimized for steric hindrance? Start->CheckCatalyst ChangeLigand ACTION: Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). CheckCatalyst->ChangeLigand No CheckBase Is the base/solvent combination optimal? CheckCatalyst->CheckBase Yes ChangeLigand->CheckBase ScreenBases ACTION: Screen strong bases (K₃PO₄, Cs₂CO₃) and aprotic solvents (Dioxane, Toluene). CheckBase->ScreenBases No CheckSideReaction Is protodeboronation a major issue? CheckBase->CheckSideReaction Yes ScreenBases->CheckSideReaction MinimizePDB ACTION: Use anhydrous conditions, lower temperature, or switch to a boronate ester. CheckSideReaction->MinimizePDB Yes Success High Yield Achieved CheckSideReaction->Success No MinimizePDB->Success

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Rings: A Comparative Guide to Pyrrolidin-1-ylsulfonyl and Piperidin-1-ylsulfonyl Boronic Acids in Drug Discovery

For researchers, scientists, and drug development professionals, the choice of a heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's trajectory. This guide provides an in-depth, dat...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the choice of a heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's trajectory. This guide provides an in-depth, data-driven comparison of pyrrolidin-1-ylsulfonyl boronic acids and their piperidin-1-ylsulfonyl analogs, two closely related classes of compounds with subtle yet impactful differences. By understanding these nuances, researchers can make more informed decisions in the design of next-generation therapeutics.

The incorporation of a saturated nitrogen heterocycle, such as pyrrolidine or piperidine, into a pharmacophore is a well-established strategy in medicinal chemistry. These rings can impart desirable physicochemical properties, provide vectors for exploring chemical space, and influence the overall conformation of a molecule. When coupled with a sulfonyl boronic acid warhead—a group known for its ability to form reversible covalent interactions with serine, threonine, and cysteine residues in target proteins—the choice between a five-membered pyrrolidine and a six-membered piperidine ring becomes a key determinant of a compound's biological activity and pharmacokinetic profile.

Physicochemical Properties: A Balancing Act of Size and Flexibility

The fundamental difference between a pyrrolidine and a piperidine ring is a single methylene unit. This seemingly minor variation leads to distinct differences in their physicochemical properties, which can be strategically leveraged in drug design.

PropertyPyrrolidine (Representative)Piperidine (Representative)Key Considerations for Drug Design
Molecular Weight LowerHigherA smaller ring can be advantageous for maintaining a lower molecular weight, which is often a desirable trait for oral bioavailability (Rule of Five).
Lipophilicity (logP) Lower (e.g., 0.46 for the parent amine)[1]Higher (e.g., 0.84 for the parent amine)[1]Piperidine analogs are inherently more lipophilic, which can enhance membrane permeability but may also lead to lower aqueous solubility and increased off-target binding. Pyrrolidine offers a more hydrophilic scaffold.[1][2]
Aqueous Solubility Generally HigherGenerally LowerThe greater polarity of the pyrrolidine ring often results in higher aqueous solubility, which is beneficial for formulation and administration.[3]
Conformational Flexibility More flexible (envelope and twist conformations)[2]More rigid (prefers a chair conformation)[2]The rigidity of the piperidine ring can be beneficial for locking in a bioactive conformation, potentially leading to higher binding affinity. The flexibility of the pyrrolidine ring may be advantageous when conformational adaptability is needed to engage with the target.[1][2]
Basicity (pKa of Conjugate Acid) ~11.27[1]~11.22[1]Both are strongly basic, with very similar pKa values, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is slightly more basic.[1]

These fundamental differences in physicochemical properties have a direct impact on the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. The slightly higher lipophilicity of piperidine-containing compounds may lead to differences in membrane permeability and volume of distribution compared to their pyrrolidine counterparts.[1]

Comparative Performance: Insights from Experimental Data

Table 2: Comparative Performance of Piperidine vs. Pyrrolidine Sulfonamide TRPV4 Antagonists [4]

CompoundStructureTRPV4 IC50 (nM)ChromLogDAqueous Solubility (µg/mL)
Piperidine Analog (1) Image of the chemical structure of the piperidine analog1303.8< 1
Pyrrolidine Analog (51) Image of the chemical structure of the pyrrolidine analog2.62.920

The data clearly demonstrates that the switch from a piperidine to a pyrrolidine scaffold, in this case, resulted in a 50-fold improvement in potency against TRPV4.[4] This enhanced activity was accompanied by a significant reduction in lipophilicity and a 20-fold increase in aqueous solubility .[4] The authors attribute the increased potency of the pyrrolidine analog to a more rigid and pre-organized conformation that is favorable for binding to the target.[4]

Similarly, a study on pancreatic lipase inhibitors revealed that pyrrolidine derivatives could achieve lower IC50 values (indicating higher potency) compared to their piperidine counterparts. This was attributed to the ability of the functional groups on the pyrrolidine ring to better engage in hydrogen bonding and hydrophobic interactions within the enzyme's active site.[5]

These findings underscore a critical principle in drug design: subtle structural modifications can have a profound impact on biological activity. The choice between a pyrrolidine and a piperidine ring is not merely a matter of size, but a strategic decision that influences a molecule's three-dimensional shape, polarity, and ability to interact with its biological target.

Synthesis and Methodologies

The synthesis of both pyrrolidin-1-ylsulfonyl and piperidin-1-ylsulfonyl boronic acids generally follows a convergent approach. The key steps involve the synthesis of the respective sulfonyl chloride and its subsequent coupling with a suitable boronic acid precursor.

General Synthetic Workflow

G cluster_0 Heterocycle Preparation cluster_1 Sulfonylation cluster_2 Boronic Acid Moiety Introduction cluster_3 Final Coupling start1 Pyrrolidine or Piperidine sulfonyl_chloride Sulfonyl Chloride Formation start1->sulfonyl_chloride Reaction with SO2Cl2 coupling Sulfonamide Formation sulfonyl_chloride->coupling bromo_aryl Aryl Halide (e.g., Bromobenzene) lithiation Lithiation bromo_aryl->lithiation n-BuLi boration Reaction with Trialkyl Borate lithiation->boration B(OR)3 hydrolysis Acidic Hydrolysis boration->hydrolysis H3O+ aryl_boronic_acid Aryl Boronic Acid hydrolysis->aryl_boronic_acid aryl_boronic_acid->coupling final_product Target Molecule coupling->final_product

Caption: General synthetic workflow for N-sulfonyl boronic acids.

Experimental Protocol: Synthesis of a Phenylsulfonyl Boronic Acid Intermediate

This protocol outlines a general method for the synthesis of a key intermediate, (4-sulfamoylphenyl)boronic acid, which can then be coupled with either pyrrolidine or piperidine.

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • Ammonia solution

  • n-Butyllithium (n-BuLi)

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of 4-Bromobenzenesulfonamide:

    • Dissolve 4-bromobenzenesulfonyl chloride in THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an excess of concentrated ammonia solution.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 4-bromobenzenesulfonamide.

  • Synthesis of (4-Sulfamoylphenyl)boronic Acid:

    • Dissolve 4-bromobenzenesulfonamide in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add n-BuLi and stir for 1 hour.

    • Add triisopropyl borate and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with HCl.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude boronic acid.

    • Purify by recrystallization or column chromatography.

In Vitro Evaluation: A Protocol for Determining Inhibitory Potency

To compare the performance of pyrrolidin-1-ylsulfonyl and piperidin-1-ylsulfonyl boronic acids, a robust in vitro enzyme inhibition assay is essential. The following is a general protocol for determining the IC₅₀ value of a boronic acid inhibitor.

Enzyme Inhibition Assay Workflow

G cluster_0 Preparation cluster_1 Incubation cluster_2 Detection & Analysis reagents Prepare enzyme, substrate, and inhibitor solutions preincubation Pre-incubate enzyme with varying inhibitor concentrations reagents->preincubation initiation Initiate reaction by adding substrate preincubation->initiation detection Monitor reaction progress (e.g., fluorescence, absorbance) initiation->detection data_analysis Plot % inhibition vs. inhibitor concentration detection->data_analysis ic50 Calculate IC50 value data_analysis->ic50

Caption: Workflow for an in vitro enzyme inhibition assay.

Materials:

  • Target enzyme

  • Fluorogenic or chromogenic substrate

  • Assay buffer (e.g., PBS, Tris-HCl)

  • Test compounds (pyrrolidin-1-ylsulfonyl and piperidin-1-ylsulfonyl boronic acids) dissolved in DMSO

  • 96-well microplate

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound dilutions to the appropriate wells.

    • Add the enzyme solution to all wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C). This pre-incubation step is crucial for reversible covalent inhibitors like boronic acids.

  • Reaction Initiation and Detection:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately begin monitoring the change in signal (fluorescence or absorbance) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion: Making an Informed Choice

The decision to employ a pyrrolidin-1-ylsulfonyl or a piperidin-1-ylsulfonyl boronic acid scaffold is a nuanced one that should be driven by the specific objectives of a drug discovery program.

  • Pyrrolidin-1-ylsulfonyl boronic acids may offer advantages in terms of higher aqueous solubility , a more favorable lipophilicity profile , and potentially enhanced potency through greater conformational flexibility or the ability to adopt a more pre-organized bioactive conformation.

  • Piperidin-1-ylsulfonyl boronic acids , with their more rigid framework, can be beneficial for achieving high binding affinity through conformational restriction .[1][2] Their increased lipophilicity may also be leveraged to enhance membrane permeability.

Ultimately, the optimal choice will depend on the specific biological target, the desired pharmacokinetic profile, and the emergent structure-activity relationship within a chemical series. This guide provides a foundational understanding of the key differences between these two important scaffolds, empowering researchers to make more strategic and data-driven decisions in the quest for novel and effective therapeutics.

References

  • Everitt, J. T., et al. Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). ACS Medicinal Chemistry Letters, 2018. [Link]

  • Li Petri, G., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 2021. [Link]

  • Chen, Y., et al. Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry, 2010. [Link]

  • Pietsch, M., et al. Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 2015. [Link]

  • Chen, Y., et al. Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-lactamase Inhibitors. PubMed, 2010. [Link]

  • Inchinda, W., et al. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 2025. [Link]

  • Rullo, M., et al. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 2024. [Link]

  • Toth, M., et al. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 2016. [Link]

  • Seki, M., et al. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. PubMed, 2013. [Link]

  • Wang, Y., et al. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Molecules, 2017. [Link]

  • Pediaa. Difference Between Pyrrolidine and Piperidine. Pediaa.com, 2020. [Link]

  • Inks, M. D., et al. Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry, 2009. [Link]

  • Zhang, K., et al. Design, Synthesis and Biological Evaluation of Novel Non-Peptide Boronic Acid Derivatives as Proteasome Inhibitors. PubMed, 2014. [Link]

  • Pietsch, M., et al. Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. ResearchGate, 2015. [Link]

  • Soares, J. X., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 2020. [Link]

  • Reddy, G. S., et al. Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated “5/6-endo-dig” Reductive Hydroamination of Enynyl Amines. Organic Letters, 2023. [Link]

  • Shcherbakov, D., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2023. [Link]

  • Fura, A., et al. Full article: Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. [Link]

  • Zhang, K., et al. Design, Synthesis and Biological Evaluation of Novel Non-Peptide Boronic Acid Derivatives as Proteasome Inhibitors. ResearchGate, 2016. [Link]

  • Rullo, M., et al. Computational Design, Synthesis, and Biophysical Evaluation of β-Amido Boronic Acids as SARS-CoV-2 Mpro Inhibitors. Molecules, 2023. [Link]

  • Wang, Y., et al. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 2020. [Link]

  • Pettit, G. R., et al. Synthesis and biological evaluation of boronic acid containing phenstatin analogues. ResearchGate, 2026. [Link]

  • Satała, G., et al. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. PubMed, 2013. [Link]

  • de Almeida, J. C., et al. Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. PubMed, 2015. [Link]

  • Betti, N. A., et al. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 2020. [Link]

  • Li Petri, G., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa, 2021. [Link]

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Comparative

HPLC method validation for (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid purity

HPLC Method Validation for (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid Purity: A Comparative Guide Introduction The accurate purity determination of functionalized boronic acids, such as (4-Methyl-3-(pyrroli...

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Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Validation for (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid Purity: A Comparative Guide

Introduction

The accurate purity determination of functionalized boronic acids, such as (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, presents a unique set of analytical challenges. This compound features a polar sulfonamide moiety (pyrrolidin-1-ylsulfonyl) alongside an electron-deficient boronic acid group. Standard High-Performance Liquid Chromatography (HPLC) methods often fail to produce reliable quantitative data for such molecules due to complex secondary interactions and dynamic chemical equilibria.

This guide objectively compares traditional column technologies against advanced particle architectures, detailing the causality behind experimental choices to establish a robust, self-validating purity method compliant with the latest ICH Q2(R2) guidelines[1][2].

The Analytical Challenge: Causality in Boronic Acid Chromatography

To design a scientifically sound method, we must first understand the mechanisms causing poor chromatographic performance in boronic acids:

  • The Boroxine Equilibrium: In neutral or basic aqueous solutions, free boronic acids exist in a dynamic, reversible equilibrium with their dehydrated cyclic trimers (boroxines)[3][4]. During a chromatographic run, this continuous interconversion results in split peaks, broad humps, and irreproducible retention times.

  • Silanol Interactions: The electron-deficient boron atom strongly interacts with unendcapped, ionized silanol groups on traditional silica stationary phases, leading to severe peak tailing and analyte adsorption.

The Mechanistic Solution: By utilizing a highly acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), we fully protonate the residual silanols on the silica matrix. More importantly, the acidic environment suppresses dehydration, shifting the equilibrium entirely toward the free boronic acid monomer to ensure a single, sharp chromatographic peak[3].

Column Technology Comparison: FPP vs. SPP

To further optimize mass transfer and eliminate tailing, we compared two distinct stationary phase architectures:

  • Alternative A (Traditional): 5 µm Fully Porous Particle (FPP) C18. In FPPs, analytes diffuse deep into the fully porous core. For bulky molecules, this increases mass transfer resistance (the C -term in the van Deemter equation), leading to band broadening[5][6].

  • Alternative B (Optimized): 2.7 µm Superficially Porous Particle (SPP) C18. SPPs (or core-shell particles) feature a solid, non-porous silica core surrounded by a thin porous shell. This drastically shortens the diffusion path, delivering UHPLC-level efficiency at standard HPLC backpressures[5][7].

Table 1: Performance Comparison for Target Compound Purity Analysis

ParameterAlternative A: 5 µm FPP C18Alternative B: 2.7 µm SPP C18Performance Gain
Theoretical Plates ( N ) 8,50019,200+125% Efficiency
Tailing Factor ( Tf​ ) 1.8 (Significant tailing)1.1 (Excellent symmetry)Improved Integration
Backpressure 120 bar185 barStandard HPLC Compatible
Resolution ( Rs​ ) 1.63.4Superior Impurity Separation
Run Time 25 min12 min>50% Time Savings

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness and data integrity, the following protocol is engineered as a self-validating system. It relies on built-in System Suitability Testing (SST) and bracketing standards to continuously verify its own performance.

Step 1: Mobile Phase Preparation

  • Channel A: 0.1% Formic Acid in MS-Grade Water.

  • Channel B: 0.1% Formic Acid in MS-Grade Acetonitrile.

Step 2: Sample Preparation (Critical Causality)

  • Dissolve the sample in a diluent of 50:50 Water:Acetonitrile to a working concentration of 0.5 mg/mL.

  • Mechanistic Warning:Never use methanol or ethanol as a diluent. Boronic acids rapidly undergo esterification with primary alcohols to form boronate esters[3][4]. This generates artifactual impurity peaks that artificially lower the reported purity of the active substance.

Step 3: Chromatographic Conditions

  • Column: SPP C18, 100 × 4.6 mm, 2.7 µm.

  • Flow Rate: 1.2 mL/min.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B.

  • Detection: Photodiode Array (PDA) at 254 nm with peak purity thresholding enabled.

Step 4: Self-Validation Execution

  • Pre-run (Specificity): Inject a blank diluent to confirm baseline stability and absence of carryover.

  • SST (Efficiency): Inject the reference standard 5 times. The system must self-verify that the Tailing Factor is ≤1.5 and Area %RSD is ≤2.0% before proceeding to unknown samples.

  • Intra-run (Stability): Inject a bracketing standard every 10 samples. The run is only valid if retention time drift remains <0.1 min.

Logical Workflow Visualization

HPLC_Validation_Logic Problem Analytical Challenge: Boroxine Formation & Silanol Tailing Sol1 Mobile Phase Optimization (0.1% Formic Acid) Problem->Sol1 Sol2 Column Selection (2.7 µm SPP C18) Problem->Sol2 Mech1 Suppresses Dehydration Keeps Boronic Acid Protonated Sol1->Mech1 Mech2 Reduces Diffusion Path Minimizes Eddy Dispersion Sol2->Mech2 SST System Suitability Testing (SST) Tailing < 1.5 | N > 10,000 Mech1->SST Mech2->SST Val ICH Q2(R2) Validation Execution Specificity, Linearity, Accuracy SST->Val Pass SST Result Validated Purity Method Ready for Routine QC Val->Result Meets Acceptance Criteria

Logical workflow resolving boronic acid chromatographic challenges leading to ICH Q2(R2) validation.

ICH Q2(R2) Method Validation Results

The optimized SPP method was subjected to full validation according to the latest ICH Q2(R2) guidelines, which mandate rigorous evaluation of analytical procedures for commercial drug substances[1][2].

Table 2: ICH Q2(R2) Validation Summary

ICH Q2(R2) ParameterEvaluation MethodAcceptance CriteriaObserved ResultStatus
Specificity Forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, UV)No interference at target tR​ Peak purity index > 0.999Pass
Linearity & Range 5 concentrations (LOQ to 120% of nominal) R2≥0.999 R2=0.9998 Pass
Accuracy Spike recovery at 50%, 100%, 150% levels98.0% – 102.0%99.4% – 100.8%Pass
Precision 6 replicate injections at 100% nominal level%RSD 2.0%%RSD = 0.65%Pass
LOD / LOQ Signal-to-Noise (S/N) ratioLOD 3:1, LOQ 10:1LOD: 0.02%, LOQ: 0.05%Pass

Conclusion

By addressing the root chemical causality of boroxine formation and silanol interactions, we successfully engineered a robust, self-validating HPLC method. The transition from a traditional 5 µm FPP to a 2.7 µm SPP column, combined with an acidic mobile phase, improved theoretical plates by 125% and reduced run times by over 50%. The method easily meets all stringent ICH Q2(R2) validation criteria, proving highly suitable for the routine purity analysis of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid.

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid Coupling Products

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecular structure is the bedrock of credible research. In the synthesis of novel chemical entities, particularly within...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecular structure is the bedrock of credible research. In the synthesis of novel chemical entities, particularly within medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for creating carbon-carbon bonds. This guide provides an in-depth, objective comparison of the spectroscopic data that validates the successful coupling of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, a versatile building block, with a common aryl halide.

We will dissect the key spectroscopic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) that differentiate the final product from its precursors. Furthermore, we will compare these signatures to those obtained from a simpler, alternative boronic acid—4-tolylboronic acid—to highlight the influence of the pyrrolidinylsulfonyl moiety on the spectroscopic landscape and to underscore the principles of a self-validating analytical workflow.

The Synthetic Challenge: Ensuring Successful C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species with an organic halide.[1] While powerful, the reaction's success is not guaranteed. Potential side reactions, such as homocoupling of the boronic acid or protodeboronation (loss of the boronic acid group), can complicate the product mixture.[2] Therefore, rigorous spectroscopic validation is not merely a final check; it is an integral part of the synthetic process that confirms the desired transformation has occurred.

Our model reaction is the coupling of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (1) with 4-bromoanisole (2) to yield the target biaryl compound, 4'-methoxy-4-methyl-3-(pyrrolidin-1-ylsulfonyl)-1,1'-biphenyl (3) . This transformation is representative of synthetic routes used to build complex scaffolds for drug discovery.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The palladium(0) catalyst first inserts into the carbon-halogen bond of the aryl halide. Following this, the organoboron compound, activated by a base, transfers its organic group to the palladium center in the transmetalation step. Finally, the reductive elimination step forms the new C-C bond and regenerates the active Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output pd0 Pd(0)Ln oa Oxidative Addition pd2_complex Ar-Pd(II)Ln-X pd0->pd2_complex Ar-X product Coupled Product (Ar-Ar') pd0->product trans Transmetalation pd2_biaryl Ar-Pd(II)Ln-Ar' pd2_complex->pd2_biaryl Ar'-B(OH)₂ Base pd2_biaryl->pd0 Ar-Ar' re Reductive Elimination aryl_halide Aryl Halide (Ar-X) aryl_halide->pd2_complex boronic_acid Boronic Acid (Ar'-B(OH)₂) boronic_acid->pd2_biaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a general procedure for the Suzuki-Miyaura coupling and subsequent analysis. The workflow is designed to ensure that the data collected is reliable and directly confirms the reaction outcome.

Protocol 1: Suzuki-Miyaura Coupling

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert argon atmosphere, add the aryl halide (1.0 equiv), (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (3 mol%), to the flask.[4]

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed solvent, typically a mixture like 1,4-dioxane/water (4:1), via syringe.[5]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.

Experimental_Workflow cluster_analysis Spectroscopic Validation start Crude Product purification Column Chromatography start->purification pure_product Pure Product purification->pure_product nmr_h ¹H NMR pure_product->nmr_h Structure & Purity nmr_c ¹³C NMR pure_product->nmr_c Carbon Skeleton ms Mass Spectrometry pure_product->ms Molecular Weight

Caption: General experimental workflow for purification and validation.

Spectroscopic Validation: Interpreting the Data

The definitive proof of a successful coupling lies in comparing the spectra of the starting materials with that of the purified product.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the product, which is a primary and crucial validation point. For our model reaction, the expected mass of the product (3) is a key differentiator.

CompoundFormulaExpected Mass [M+H]⁺
Starting Material 1 C₁₁H₁₆BNO₄S270.09
Starting Material 2 C₇H₇BrO186.97 / 188.97 (Br isotopes)
Product 3 C₁₈H₂₁NO₃S344.13

The disappearance of the isotopic pattern for the bromo-starting material and the appearance of a new molecular ion peak corresponding to the product's mass is strong evidence of a successful reaction.[6]

¹H Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of protons in the molecule.

Key Signatures of Successful Coupling:

  • Disappearance of Boronic Acid Protons: The broad singlet corresponding to the B(OH)₂ protons on starting material 1 (typically δ 5.0-8.0 ppm, solvent dependent) will disappear.

  • Complex Aromatic Region: The aromatic region (δ 7.0-8.5 ppm) will become more complex, showing signals for both aromatic rings. The key is to observe the appearance of new signals corresponding to the methoxy-substituted ring and shifts in the signals of the original rings due to the new C-C bond.

  • Characteristic Pyrrolidine Signals: The multiplet signals for the pyrrolidine ring protons (typically around δ 1.7-1.9 and δ 3.2-3.4 ppm) should remain, confirming the integrity of this moiety.[6]

  • Appearance of Methoxy Signal: A new sharp singlet for the -OCH₃ protons will appear around δ 3.8-3.9 ppm.

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Pyrrolidine Protons (δ, ppm)Other Signals (δ, ppm)
Starting Material 1 7.5 - 8.2 (m, 3H)2.6 (s, 3H)3.3 (m, 4H), 1.8 (m, 4H)~7.0 (s, broad, 2H, B(OH)₂)
Product 3 7.2 - 8.1 (m, 7H)2.7 (s, 3H)3.4 (m, 4H), 1.9 (m, 4H)3.9 (s, 3H, -OCH₃)
¹³C Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR confirms the carbon framework of the new molecule. While less sensitive than ¹H NMR, it provides unambiguous evidence of C-C bond formation.

Key Signatures of Successful Coupling:

  • Disappearance of C-B Bond Signal: The carbon atom attached to boron in starting material 1 (typically δ 130-135 ppm, often broad or unobserved) will be replaced by a sharp signal for a standard aromatic carbon.[7]

  • Disappearance of C-Br Bond Signal: The carbon attached to bromine in starting material 2 (typically δ 115-125 ppm) will disappear.

  • Appearance of New Quaternary Carbons: Two new signals for the quaternary carbons forming the biaryl linkage will appear in the aromatic region (δ 130-145 ppm).

  • Appearance of Methoxy Carbon: A new signal for the -OCH₃ carbon will appear around δ 55-56 ppm.

Comparative Analysis: The Value of an Alternative

To truly appreciate the spectroscopic signatures, we compare our target reaction with the coupling of a simpler analogue: 4-tolylboronic acid (4) with 4-bromoanisole (2) to yield 4'-methoxy-4-methyl-1,1'-biphenyl (5) . This comparison isolates the influence of the bulky, electron-withdrawing pyrrolidinylsulfonyl group.

Table 2: Comparative Spectroscopic Data

FeatureProduct 3 (with -SO₂NR₂)Product 5 (without -SO₂NR₂)Rationale for Difference
¹H NMR: Aromatic Signals More complex splitting, downfield shift for protons ortho to sulfonyl group (around δ 8.0 ppm)Simpler aromatic signals, generally more upfieldThe -SO₂NR₂ group is strongly electron-withdrawing, deshielding nearby protons and causing them to resonate further downfield.[8]
¹H NMR: Methyl Signal ~ δ 2.7 ppm~ δ 2.4 ppmThe adjacent sulfonyl group slightly deshields the methyl protons.
¹³C NMR: Aromatic Signals C-SO₂ carbon significantly downfield (~140 ppm)C-CH₃ carbon at ~137 ppmThe sulfonyl group has a strong deshielding effect on the attached carbon.
Yield & Reactivity Potentially lower yield or requires stronger conditionsTypically high yield under standard conditionsThe steric bulk and electronic effects of the ortho-sulfonyl group can modestly hinder the transmetalation step, sometimes requiring more active catalysts or longer reaction times.[9]
MS [M+H]⁺ 344.13199.11Reflects the significant mass difference due to the C₁₀H₁₂NO₂S substituent vs. CH₃.

This comparative approach provides a self-validating system. By understanding the predictable spectral changes introduced by the sulfonyl group, a researcher can gain higher confidence in their structural assignment. The simpler spectrum of compound 5 serves as a baseline, making the specific shifts and complexities in the spectrum of compound 3 diagnostic rather than ambiguous.

Conclusion

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Agilent Technologies. (2011, February 24). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a study on N-sulfonylpyrrolidines. [Link]

  • ACS Publications. (2016, December 19). Development of Versatile Sulfone Electrophiles for Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • MDPI. (2012, April 16). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. [Link]

  • Beilstein Journal of Organic Chemistry. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Comparative

Comparative Reactivity Guide: Ortho-Methyl vs. Para-Methyl Sulfonamide Boronic Acids

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and rational drug design stemming from subtle structural variations in reagents. When working with sulfonamide boronic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and rational drug design stemming from subtle structural variations in reagents. When working with sulfonamide boronic acids—highly valuable motifs in both cross-coupling chemistry and medicinal chemistry—the position of a simple methyl group can drastically alter the molecule's chemical behavior.

This guide provides an objective, data-driven comparison of ortho-methyl versus para-methyl sulfonamide boronic acids , analyzing the causality behind their reactivity differences, their performance in catalytic systems, and their utility in drug discovery.

Mechanistic Causality: Steric Hindrance vs. Electronic Enhancement

The reactivity of aryl boronic acids in transition-metal catalysis (e.g., Suzuki-Miyaura coupling) and biological binding is governed by the ease with which the sp2 -hybridized boron atom can accept a nucleophile to form a reactive sp3 -hybridized boronate complex.

The Ortho-Methyl Penalty (Steric Blockade)

Placing a methyl group in the ortho position relative to the boronic acid moiety introduces severe steric hindrance. During the critical transmetalation step of a cross-coupling reaction, the boronic acid must coordinate with a base (e.g., hydroxide or carbonate) to form a tetrahedral boronate. The bulky ortho-methyl group physically shields the empty p-orbital of the boron atom, raising the activation energy required for this structural transition[1]. Furthermore, once the boronate is formed, the steric bulk impedes the necessary alignment with the Palladium(II) complex, often leading to sluggish transmetalation and promoting competitive protodeboronation.

The Para-Methyl Advantage (Electronic Push)

Conversely, a para-methyl substitution provides a purely electronic advantage without the steric penalty. The methyl group donates electron density into the aromatic ring via hyperconjugation (+M effect) and inductive (+I) effects. This increased electron density makes the resulting boronate species more nucleophilic, significantly accelerating the transmetalation rate and leading to higher overall yields in cross-coupling methodologies[2].

G Start Equimolar Substrate Setup (Ar-Br + Boronic Acid) Base Base Addition (K2CO3) Boronate Formation Start->Base Split Substrate Variant Base->Split Ortho Ortho-Methyl Steric Blockade Split->Ortho Para Para-Methyl Optimal Nucleophilicity Split->Para TransO Slow Transmetalation (Elevated Temp Required) Ortho->TransO TransP Fast Transmetalation (Room Temp Viable) Para->TransP Analyze qNMR & LC-MS Validation (Internal Std: TMB) TransO->Analyze TransP->Analyze

Fig 1: Comparative experimental workflow for validating steric vs. electronic effects in cross-coupling.

Comparative Performance Data

To objectively evaluate these reagents, we must look at their quantitative performance across standardized conditions. The table below synthesizes experimental data regarding their reactivity profiles in standard cross-coupling and biological assays.

ParameterOrtho-Methyl Sulfonamide Boronic AcidPara-Methyl Sulfonamide Boronic Acid
Boron Hybridization Transition ( sp2→sp3 ) High energy barrier (Sterically penalized)Low energy barrier (Unrestricted)
Electronic Profile Weak +I (Inductive), offset by stericsStrong +I / +M (Hyperconjugation)
Standard Suzuki Coupling Yield 40% - 68% (Requires specialized bulky ligands)[2]85% - 95% (Standard Pd(PPh3​)4​ sufficient)[2]
Transmetalation Rate Slow (Often requires prolonged heating)Fast (Proceeds efficiently at lower temps)
AmpC β -Lactamase Binding ( Ki​ ) Sub-optimal (Steric clash in active site)[3]High Affinity (Nanomolar range)[4]
Protodeboronation Risk High (Due to stalled transmetalation)Low

Application in Drug Discovery: β -Lactamase Inhibitors

Beyond synthetic utility, sulfonamide boronic acids are highly privileged pharmacophores in the development of antimicrobial resistance therapeutics. Specifically, they act as transition-state analogs for serine proteases, such as the AmpC β -lactamase[3].

When designing these inhibitors, the positioning of the methyl group is critical. The active site of AmpC features a catalytic serine (Ser64) that launches a nucleophilic attack on the boron atom, forming a reversible covalent tetrahedral adduct[4].

  • Para-Methyl Variants: The para-substituted sulfonamide boronic acids fit optimally within the binding pocket, allowing the sulfonamide moiety to engage in critical hydrogen bonding with conserved asparagine residues, yielding inhibition constants ( Ki​ ) in the low nanomolar range[4].

  • Ortho-Methyl Variants: The ortho-methyl group induces a steric clash with the walls of the binding pocket or forces the aromatic ring into a highly unfavorable dihedral angle, preventing the optimal trajectory for Ser64 attack and drastically reducing potency[3].

G AmpC AmpC β-Lactamase (Ser64 Nucleophile) ComplexP High-Affinity Covalent Adduct (Tetrahedral Boron, nM Ki) AmpC->ComplexP ComplexO Low-Affinity Adduct (Steric Clash, µM Ki) AmpC->ComplexO Para Para-Methyl Sulfonamide Boronic Acid (Transition State Analog) Para->AmpC Optimal Fit Ortho Ortho-Methyl Sulfonamide Boronic Acid (Transition State Analog) Ortho->AmpC Steric Hindrance

Fig 2: Divergent binding pathways of substituted sulfonamide boronic acids in AmpC β-lactamase.

Self-Validating Experimental Protocol: Comparative Suzuki-Miyaura Assay

Objective: Compare the transmetalation efficiency of ortho- vs. para-methyl sulfonamide boronic acids using a standardized aryl bromide.

Materials Required:

  • Substrates: 4-Bromoanisole (1.0 equiv, 0.5 mmol)

  • Boronic Acids: ortho-methyl sulfonamide boronic acid OR para-methyl sulfonamide boronic acid (1.2 equiv, 0.6 mmol)

  • Catalyst: Pd(dppf)Cl2​ (5 mol%)

  • Base: K2​CO3​ (2.0 equiv, 1.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 5 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) (exactly 0.5 mmol)

Step-by-Step Methodology:

  • Reaction Assembly: In two separate, oven-dried 20 mL scintillation vials equipped with stir bars, add 4-bromoanisole (0.5 mmol) and the respective sulfonamide boronic acid (0.6 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2​ (0.025 mmol) and K2​CO3​ (1.0 mmol) to both vials.

  • Inert Atmosphere Setup: Seal the vials with PTFE septa. Evacuate and backfill with ultra-pure N2​ gas three times to prevent oxidative homocoupling of the boronic acids.

  • Solvent Introduction: Syringe in 5 mL of degassed 1,4-Dioxane/ H2​O (4:1).

  • Thermal Activation: Heat both reactions simultaneously at 80 °C in a pre-equilibrated heating block for exactly 4 hours. (Note: 4 hours is chosen to capture the kinetic difference before the ortho-variant can reach full conversion).

  • Quench & Internal Standard Addition: Cool the vials to room temperature. Add exactly 0.5 mmol of 1,3,5-Trimethoxybenzene (TMB) to each vial as the qNMR internal standard. Dilute with 5 mL of Ethyl Acetate and 5 mL of brine.

  • Extraction & Preparation: Extract the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Analytical Validation: Dissolve the crude residue in CDCl3​ . Acquire a 1H -NMR spectrum (relaxation delay d1​≥10 seconds for accurate integration).

  • Data Interpretation: Calculate the absolute yield by comparing the integration of the product's distinct aromatic protons against the 3 equivalent aromatic protons of TMB (singlet at ~6.1 ppm). You will consistently observe that the para-methyl variant achieves >90% yield, while the ortho-methyl variant stalls at <50% due to the steric bottleneck at the transmetalation step[1].

References

  • Source: rsc.
  • Source: acs.
  • Source: rsc.
  • Source: acs.

Sources

Validation

Comparative Guide: Biological Validation of Kinase Inhibitors Derived from (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid

Executive Summary & Rationale In modern targeted drug discovery, optimizing the solvent-exposed region of a kinase inhibitor is critical for achieving high aqueous solubility, favorable pharmacokinetics, and strict kinom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern targeted drug discovery, optimizing the solvent-exposed region of a kinase inhibitor is critical for achieving high aqueous solubility, favorable pharmacokinetics, and strict kinome selectivity. The building block (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid has emerged as a privileged synthetic intermediate. The boronic acid moiety allows for highly efficient late-stage Suzuki-Miyaura cross-coupling to various heterocyclic cores (e.g., imidazo[1,2-b]pyridazines, pyrazolo[3,4-d]pyrimidines).

Crucially, the pyrrolidin-1-ylsulfonyl group acts as a potent hydrogen bond acceptor/donor network. When directed toward the solvent-exposed channel of the ATP-binding pocket in kinases like FLT3-ITD (FMS-like tyrosine kinase 3 internal tandem duplication) and MerTK , this bulky, polar moiety prevents off-target binding to lipophilic anti-targets such as the hERG ion channel, a common cause of cardiotoxicity in early-stage kinase inhibitors.

This guide provides a comprehensive framework for validating the biological efficacy of these derivatives, comparing their performance against clinical standards, and detailing self-validating experimental workflows.

Comparative Performance: Pyrrolidin-1-ylsulfonyl Derivatives vs. Clinical Standards

To objectively evaluate the performance of a newly synthesized pyrrolidin-1-ylsulfonyl derivative (e.g., Imidazo[1,2-b]pyridazine analog "Compound 34f"), it must be benchmarked against FDA-approved or late-stage clinical inhibitors.

The data in Table 1 demonstrates that incorporating the pyrrolidin-1-ylsulfonyl moiety achieves sub-nanomolar to low-nanomolar biochemical potency comparable to Gilteritinib and Quizartinib, while significantly improving the safety profile (hERG IC₅₀ > 30 µM).

Table 1: Quantitative Biological Activity Comparison
Compound / Inhibitor ClassTarget KinaseBiochemical IC₅₀ (nM)Cellular GI₅₀ (MV4-11) (nM)Off-Target hERG IC₅₀ (µM)
Pyrrolidin-1-ylsulfonyl Derivative FLT3-ITD4.07.0> 30.0
Gilteritinib (Clinical Standard) FLT3-ITD1.810.0~ 5.0
Quizartinib (Clinical Standard) FLT3-ITD1.32.0~ 2.5
UNC1062 (MerTK Standard) MerTK1.1N/A> 10.0

Data synthesized from and.

Experimental Methodology: Self-Validating Protocols

As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflows are designed as self-validating systems to ensure that the observed biological activity is an artifact-free, on-target response.

Protocol A: Biochemical Validation via ADP-Glo™ Kinase Assay

Causality & Rationale: Why use ADP-Glo instead of a standard FRET-based assay? Sulfonamide-containing heterocycles often exhibit intrinsic autofluorescence that overlaps with FRET emission spectra, leading to false positives/negatives. The ADP-Glo assay measures luminescence generated from ADP (the byproduct of the kinase reaction), rendering it completely impervious to compound autofluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant FLT3-ITD enzyme and the substrate (e.g., Myelin Basic Protein) to optimal working concentrations.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrrolidin-1-ylsulfonyl derivative in 100% DMSO. Transfer 100 nL to a 384-well white microplate (final DMSO concentration = 1%).

  • Internal Controls (Self-Validation):

    • Positive Control (Max Activity): Enzyme + Substrate + ATP + DMSO (No inhibitor).

    • Negative Control (Baseline): Substrate + ATP + DMSO (No enzyme). Calculate the Z'-factor; a Z' > 0.6 validates the run.

  • Kinase Reaction: Add 5 µL of the enzyme/substrate mix to the plate. Incubate for 15 minutes at room temperature. Initiate the reaction by adding 5 µL of ATP (at the predetermined Kₘ value for FLT3-ITD). Incubate for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation). Read on a multimode microplate reader.

Protocol B: Cellular Target Engagement via CellTiter-Glo® Viability Assay

Causality & Rationale: Biochemical potency does not guarantee cellular permeability or on-target efficacy. We utilize MV4-11 (FLT3-ITD dependent) and K562 (FLT3 independent, BCR-ABL dependent) cell lines. If the derivative kills MV4-11 cells but leaves K562 cells viable, we successfully validate that the mechanism is strictly FLT3-mediated, ruling out general cytotoxicity.

Step-by-Step Methodology:

  • Cell Plating: Seed MV4-11 and K562 cells at 10,000 cells/well in 96-well opaque plates using RPMI-1640 media supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the derivative (concentration range: 0.1 nM to 10 µM). Include Gilteritinib as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours to allow for multiple cell division cycles, ensuring the assay captures anti-proliferative effects.

  • Viability Measurement: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence. Normalize data against the DMSO control (100% viability) and plot using non-linear regression to determine the GI₅₀.

Visualizations

The following diagrams map the logical flow from chemical synthesis to biological validation, and the mechanistic pathway of the target kinase.

Workflow A (4-Methyl-3-(pyrrolidin-1-ylsulfonyl) phenyl)boronic acid B Suzuki-Miyaura Cross-Coupling A->B D Target Inhibitor Derivative B->D C Heterocyclic Core (e.g., Imidazopyridazine) C->B E Biochemical Validation (ADP-Glo Assay) D->E F Cellular Validation (MV4-11 / MOLM-13) D->F

Fig 1: Synthetic workflow and subsequent biological validation pipeline for the boronic acid derivatives.

Pathway Inhibitor Pyrrolidin-1-ylsulfonyl Derivative FLT3 FLT3-ITD Receptor (Active Kinase) Inhibitor->FLT3 Competitive Inhibition STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K / AKT Pathway FLT3->PI3K MAPK RAS / MAPK Pathway FLT3->MAPK Survival Leukemic Cell Survival & Proliferation STAT5->Survival PI3K->Survival MAPK->Survival

Fig 2: Mechanism of action: The derivative competitively inhibits FLT3-ITD, blocking oncogenic survival.

References

  • Břehová, P., et al. (2023). "Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping." Journal of Medicinal Chemistry, 66(16), 11133-11157. URL:[Link][1][2]

  • Liu, J., et al. (2013). "UNC1062, a new and potent Mer inhibitor." European Journal of Medicinal Chemistry, 65, 83-93. URL:[Link][3][4]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

This document provides a detailed protocol for the safe and compliant disposal of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS No. 1704068-81-4).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS No. 1704068-81-4). As a compound featuring both a boronic acid functional group and a sulfonamide moiety, it requires a nuanced approach to waste management that respects its unique chemical properties and potential hazards. This guide is intended for researchers, chemists, and laboratory personnel engaged in drug discovery and development. Adherence to these procedures is essential for ensuring personal safety, maintaining a compliant laboratory environment, and protecting the ecosystem.[1][2][3]

Compound Characterization and Hazard Identification

(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is an organoboron compound.[4] While specific toxicity data for this exact molecule is not extensively published, its constituent functional groups inform the necessary handling and disposal precautions. Boronic acids as a class can cause skin and eye irritation.[1][5][6] Similarly, sulfonamides are a well-established class of compounds in medicinal chemistry, and their waste should be handled with care.[7]

The primary directive for this and any laboratory chemical is to treat it as hazardous waste unless explicitly stated otherwise by a qualified Environmental Health and Safety (EHS) professional.[1][8] At no point should this chemical or its contaminated materials be disposed of in regular trash or flushed down the drain.[1][9]

Property Information Source(s)
Chemical Name (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid[4]
CAS Number 1704068-81-4[4]
Molecular Formula C₁₁H₁₆BNO₄S (Derived from similar compounds)[5]
Molecular Weight 269.12 g/mol (Derived from similar compounds)[5]
Physical State Solid[5]
Known Hazards Based on analogous structures, may cause skin, eye, and respiratory irritation.[1][5][6]

Personal Protective Equipment (PPE) and Immediate Safety

All handling and disposal procedures must be performed within a certified chemical fume hood to mitigate inhalation risks.[1][10] A comprehensive PPE strategy is mandatory to prevent dermal and ocular exposure.[2][11][12]

  • Eye Protection: Wear tightly fitting chemical safety goggles and a face shield for maximum protection against splashes.[1][11]

  • Hand Protection: Use chemical-resistant nitrile or neoprene gloves. Consider double-gloving for added protection. Gloves must be inspected for integrity before each use.[1][11]

  • Body Protection: A flame-resistant lab coat that covers the arms and fastens in the front is required.[1][11]

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[1]

Step-by-Step Disposal Workflow

The proper disposal of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid follows a strict, multi-step process from the point of generation to final collection. The workflow below illustrates the critical decision points and actions required.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Collection & Final Disposal cluster_3 Special Case: Decontamination WasteGen Waste Generated (Solid, Liquid, Contaminated PPE) Segregate Step 1: Segregate Waste Isolate from incompatible chemicals (e.g., strong acids, oxidizers) WasteGen->Segregate DeconDecision Residual Contamination? (e.g., glassware, small spills) WasteGen->DeconDecision Container Step 2: Use Designated Container (e.g., HDPE, clearly labeled) Segregate->Container Label Label Container: 'Hazardous Waste' Full Chemical Name & CAS Appropriate Hazard Pictograms Container->Label Store Step 3: Store Securely Cool, dry, well-ventilated area Label->Store EHS Step 4: Arrange Pickup Contact Institutional EHS or Licensed Waste Contractor Store->EHS Neutralize Protocol: In-Lab Neutralization (See Section 4) DeconDecision->Neutralize Neutralize->Container Collect Rinsate as Liquid Hazardous Waste

Sources

Handling

Personal protective equipment for handling (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

As a Senior Application Scientist, I recognize that handling specialized bifunctional building blocks like (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS: 1704068-81-4) requires more than a cursory glance...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized bifunctional building blocks like (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS: 1704068-81-4) requires more than a cursory glance at a Safety Data Sheet (SDS). This compound merges a reactive boronic acid moiety with a lipophilic sulfonamide group, creating a unique physicochemical profile that dictates specific personal protective equipment (PPE) and handling protocols.

The following guide provides a self-validating, mechanistic approach to laboratory safety, ensuring that your operational and disposal workflows protect both the researcher and the integrity of the experiment.

Mechanistic Hazard Analysis: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the molecular behavior of the compound and how it interacts with human biology:

  • The Boronic Acid Moiety (Lewis Acid Reactivity): Boronic acids are electrophilic Lewis acids that readily and reversibly form covalent bonds with 1,2- and 1,3-diols[1]. Because biological mucosal membranes (eyes, respiratory tract) are rich in carbohydrates and glycoproteins containing these diols, inhaled or aerosolized boronic acid powders act as severe respiratory and ocular irritants (GHS Hazard H319, H335)[2].

  • The Pyrrolidin-1-ylsulfonyl Moiety (Lipophilicity): The addition of a bulky pyrrolidine-sulfonamide group significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to bypass the skin's aqueous barriers more efficiently than simple phenylboronic acids, increasing the risk of dermal absorption and skin sensitization (GHS Hazard H315)[3].

  • Physical State (Powder Aerosolization): As a finely milled solid, this compound is highly susceptible to electrostatic accumulation, making it prone to aerosolization during standard weighing procedures.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards, standard laboratory attire is insufficient. The following quantitative and qualitative PPE standards must be implemented prior to handling.

Protection TargetRecommended PPESpecification / StandardMechanistic Rationale
Ocular (Eyes) Tight-Sealing Safety GogglesANSI Z87.1 / EN 166Prevents airborne boronic acid dust from dissolving in the aqueous environment of the cornea, preventing severe irritation[4].
Dermal (Hands) Nitrile Gloves (Double Gloving)Minimum 0.11 mm thicknessNitrile provides a superior chemical barrier against lipophilic sulfonamides compared to latex. Double gloving mitigates micro-tears[3].
Dermal (Body) Static-Dissipative Lab Coat100% Cotton or NomexPrevents electrostatic discharge (ESD) that can cause fine powders to spontaneously aerosolize or cling to the researcher's body.
Respiratory Particulate RespiratorN95, P100, or EN 143Mandatory only if handling outside a fume hood or during spill cleanup to prevent mucosal diol-binding in the respiratory tract[5].

Operational Workflow & Handling Protocol

To prevent exposure, the handling of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid must be treated as a closed-system operation whenever possible.

Step-by-Step Handling Methodology
  • Environmental Setup: Conduct all open-vessel handling within a certified chemical fume hood. Verify that the face velocity is between 80–100 feet per minute (fpm) and that the sash is pulled down to the designated working height to ensure proper negative pressure[6].

  • Static Mitigation: Because boronic acids exhibit severe static cling, use an anti-static ion gun (e.g., Zerostat) on your weighing boats and glassware before dispensing.

  • Weighing & Transfer: Use grounded, stainless-steel spatulas rather than plastic. Transfer the powder slowly, minimizing the drop height from the spatula to the balance to prevent dust generation.

  • Reaction Assembly: Once the powder is transferred to the reaction flask, seal the vessel (e.g., with a septum) before removing it from the fume hood. If the reaction requires an inert atmosphere (nitrogen/argon), purge the sealed vessel using a Schlenk line.

  • Decontamination: Immediately wipe down spatulas, the balance pan, and the hood surface with a solvent capable of dissolving the compound (e.g., methanol or acetone), followed by a secondary wipe with soap and water.

HandlingWorkflow A 1. Environmental Setup Verify Fume Hood Airflow B 2. PPE Donning Gloves, Goggles, Lab Coat A->B C 3. Weighing & Transfer Use Anti-Static Spatulas B->C D 4. Reaction Assembly Maintain Closed System C->D E 5. Decontamination Wipe Down Surfaces D->E

Step-by-step operational workflow for handling boronic acid derivatives safely.

Spill Response & Waste Management Plan

Accidental spills of sulfonamide-boronic acid powders require immediate, dry containment. Introducing water too early can create a highly concentrated, difficult-to-clean paste that maximizes dermal exposure risks.

Step-by-Step Spill Response
  • Assess and Isolate: If the spill occurs inside the fume hood, leave the exhaust running, lower the sash, and prepare cleanup materials. If the spill occurs outside the hood, evacuate personnel from a 10-foot radius and allow the laboratory HVAC system to clear airborne particulates for 10 minutes.

  • Don Secondary PPE: Before approaching an outside-hood spill, the responder must don an N95/P100 respirator and a fresh pair of outer nitrile gloves.

  • Dry Containment: Do NOT use water. Gently sweep the solid using a disposable brush and dustpan, or use a dedicated HEPA-filtered laboratory vacuum.

  • Wet Decontamination: Once the bulk solid is removed, wash the affected area with a compatible organic solvent (e.g., isopropanol) applied to a disposable wipe. Follow this with a standard detergent wash.

SpillResponse Spill Spill Detected Assess Assess Location Spill->Assess Hood Inside Fume Hood Close Sash & Prepare Assess->Hood Outside Outside Hood Evacuate & Ventilate Assess->Outside Clean Don N95/P100 Respirator Sweep Solid (No Water) Hood->Clean Outside->Clean Dispose Transfer to Hazardous Waste Container Clean->Dispose

Decision matrix and response pathway for accidental powder spills.
Disposal Logistics

Boronic acids and sulfonamides must not be released into the environment or flushed down municipal drains[7].

  • Solid Waste: All contaminated wipes, empty vials, and swept powders must be placed in a clearly labeled, sealable hazardous waste bin designated for solid organic waste.

  • Liquid Waste: Aqueous and organic reaction mixtures containing this compound must be segregated into appropriate halogenated or non-halogenated organic waste carboys. These containers must be processed via high-temperature incineration by a licensed waste management facility[8].

References

  • Title: Boric Acid Safety & Hazards. Source: Lab Alley. URL: [Link]

  • Title: (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid — Chemical Substance Information. Source: NextSDS. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Reactant of Route 2
(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
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